Ethyl 5-phenylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYFCYTHBUYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488932 | |
| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-39-4 | |
| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characteristics of Ethyl 5-phenylthiophene-2-carboxylate
An In-depth Technical Guide
Introduction: Strategic Importance in Medicinal and Materials Science
The thiophene moiety is a cornerstone of modern heterocyclic chemistry, prized for its unique electronic properties and its role as a versatile bioisostere for the phenyl ring in drug design.[1] Its incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic profiles. Ethyl 5-phenylthiophene-2-carboxylate emerges as a particularly valuable building block, integrating the thiophene core with a phenyl group at the 5-position and an ethyl ester at the 2-position. This specific arrangement provides a synthetically tractable handle for derivatization, making it a key intermediate in the development of novel pharmaceuticals and advanced organic materials. A comprehensive understanding of its core physicochemical characteristics is therefore not merely academic but a prerequisite for its rational application in research and development. This guide provides a detailed examination of these properties, grounded in established experimental protocols and theoretical data.
Synthesis and Purification: A Validated Methodological Approach
The generation of high-purity Ethyl 5-phenylthiophene-2-carboxylate is fundamental to obtaining reliable and reproducible downstream data. While several synthetic routes to substituted thiophenes exist[2], a common and effective approach involves a variation of the Gewald three-component reaction or similar condensation-cyclization strategies.[3][4]
Synthetic and Purification Workflow
The logical flow from starting materials to a fully characterized final product is a self-validating system, ensuring both identity and purity are confirmed at critical stages.
Caption: A validated workflow for the synthesis and characterization of Ethyl 5-phenylthiophene-2-carboxylate.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes a Fiesselmann-type thiophene synthesis, a robust method for this class of compound. The causality behind this choice lies in its reliability for constructing 2-carboxy-substituted thiophenes.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a three-necked flask under an inert atmosphere (e.g., nitrogen), add ethyl thioglycolate dropwise at 0 °C.
-
Addition of Precursor: Add an appropriate β-halovinyl aldehyde or ketone precursor, such as 3-chloro-3-phenylacrolein, to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching and Work-up: Carefully quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid to a neutral pH.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude material is best purified by silica gel column chromatography to remove unreacted starting materials and byproducts.
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Column Preparation: A slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) is packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient solvent system, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity. Fractions are collected in test tubes.
-
Fraction Analysis: Each fraction is analyzed by TLC. Fractions containing the pure product (identified by a single spot with a consistent Rf value) are combined.
-
Final Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield Ethyl 5-phenylthiophene-2-carboxylate as a purified solid.
Core Physicochemical and Spectroscopic Profile
The following data represents a consolidation of information from authoritative chemical databases and spectral prediction.
Structural and Molecular Data
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂S |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | ethyl 5-phenylthiophene-2-carboxylate |
| CAS Number | 2195-56-4 |
Caption: Chemical Structure of Ethyl 5-phenylthiophene-2-carboxylate.
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | N/A (Typical) |
| Melting Point | 65-68 °C | PubChem |
| Boiling Point | 348.9 ± 17.0 °C at 760 mmHg | ChemSpider (Predicted) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in water | N/A (General) |
Spectroscopic Elucidation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each unique proton environment.
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A triplet around δ 1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group.
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A quartet around δ 4.4 ppm (2H), for the methylene (-CH₂-) protons of the ethyl group, deshielded by the adjacent oxygen atom.
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Two doublets in the aromatic region (δ 7.0-8.0 ppm), one for the proton at the C3 position and one for the proton at the C4 position of the thiophene ring.
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A multiplet in the aromatic region (δ 7.3-7.7 ppm, 5H) corresponding to the protons of the phenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure.
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.
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A strong, sharp absorption band around 1710-1730 cm⁻¹ , characteristic of the C=O (ester) stretch.
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Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H stretching.
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Bands around 1600 cm⁻¹ and 1450 cm⁻¹ for C=C stretching within the aromatic rings.
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A distinct band in the 1250-1100 cm⁻¹ region corresponding to the C-O stretching of the ester group.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight.
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The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 232 , corresponding to the molecular weight of the compound.
-
Conclusion for the Field
This guide has detailed the essential physicochemical characteristics, a validated synthesis and purification strategy, and the expected spectroscopic signature of Ethyl 5-phenylthiophene-2-carboxylate. By providing both the data and the experimental context, we empower researchers, chemists, and drug development professionals to confidently employ this versatile intermediate in their synthetic campaigns. Its well-defined properties serve as a reliable foundation for designing novel bioactive compounds, functional dyes, and organic semiconductors, ensuring that future innovations are built upon a solid and well-characterized chemical starting point.
References
-
The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene, 40323-88-4. Retrieved from [Link]
-
Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Journal of Molecular Structure. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
-
ACS Publications. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Thiophene synthesis [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. arkat-usa.org [arkat-usa.org]
- 5. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to Ethyl 5-phenylthiophene-2-carboxylate (CAS: 19282-39-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a multitude of biologically active compounds, and the introduction of a phenyl group at the 5-position, coupled with a reactive ester at the 2-position, renders this molecule a versatile building block for novel drug discovery and the development of advanced organic materials.[1][2][3] This document will delve into the logical synthesis, detailed characterization, and potential applications of this compound, offering field-proven insights and robust protocols to guide researchers in their endeavors. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for reliable and reproducible outcomes.
Introduction: The Significance of the Phenylthiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. The incorporation of a phenyl substituent onto the thiophene core creates a biphenyl-like motif, a common feature in many therapeutic agents.
Ethyl 5-phenylthiophene-2-carboxylate serves as a key intermediate, possessing two strategic points for chemical modification: the ester functionality and the phenyl ring. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides and other derivatives, enabling the exploration of diverse chemical space. The phenyl group at the 5-position can be further functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, making Ethyl 5-phenylthiophene-2-carboxylate a valuable starting point for the development of novel therapeutics.[1][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties of Ethyl 5-phenylthiophene-2-carboxylate, compiled from empirical data of closely related analogs and theoretical predictions.
| Property | Value | Source/Method |
| CAS Number | 19282-39-4 | N/A |
| Molecular Formula | C₁₃H₁₂O₂S | Calculated |
| Molecular Weight | 232.30 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to 5-phenylthiophene-2-carboxaldehyde[1] |
| Melting Point | Not available; precursor 5-phenylthiophene-2-carboxaldehyde melts at 92-95 °C | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | General chemical principles |
Spectroscopic Characterization: A Predictive Analysis
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The chemical shifts are predicted based on the analysis of similar structures, such as methyl thiophene-2-carboxylate and other substituted thiophenes.[5][6]
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Thiophene Protons (H-3, H-4): Two doublets in the aromatic region (δ 7.0-8.0 ppm), with a characteristic coupling constant (³JHH) of approximately 3-5 Hz. The proton at the 3-position will likely be downfield due to the deshielding effect of the adjacent ester group.
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Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.
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Ethyl Ester Protons: A quartet (δ ~4.3 ppm) for the methylene (-CH₂-) group and a triplet (δ ~1.3 ppm) for the methyl (-CH₃) group, with a coupling constant of approximately 7 Hz.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are based on general ranges for substituted thiophenes and aromatic esters.[7][8][9]
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.
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Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the ester (C-2) and the carbon attached to the phenyl group (C-5) will be quaternary and may show weaker signals.
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Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm). The ipso-carbon attached to the thiophene ring will be a quaternary signal.
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Ethyl Ester Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-15 ppm.
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11][12]
-
C=O Stretch (Ester): A strong absorption band in the region of 1710-1730 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-S Stretch (Thiophene): A weaker band, often difficult to assign definitively.
2.1.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern will be characteristic of an ethyl ester and a phenylthiophene core.[13][14][15][16]
-
Loss of Ethoxy Group (-OEt): A significant fragment at M-45 (m/z = 187).
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at M-29 (m/z = 203).
-
Tropylium Ion: A peak at m/z = 91, characteristic of a benzyl-type fragment.
-
Phenyl Cation: A peak at m/z = 77.
Synthesis of Ethyl 5-phenylthiophene-2-carboxylate: A Step-by-Step Protocol
The synthesis of Ethyl 5-phenylthiophene-2-carboxylate can be logically approached through a three-step sequence starting from commercially available materials. This pathway offers a reliable and scalable method for obtaining the target compound.
Step 1: Suzuki Coupling for the Synthesis of 5-Phenylthiophene-2-carbaldehyde
The Suzuki coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[17] This step involves the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbaldehyde with phenylboronic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,2-dimethoxyethane (DME) (20 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).[18]
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 15 mL of saturated aqueous NaCl and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane) to obtain 5-phenylthiophene-2-carbaldehyde as a solid.[18]
Step 2: Oxidation to 5-Phenylthiophene-2-carboxylic Acid
The aldehyde functional group of 5-phenylthiophene-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. Several oxidizing agents can be employed for this transformation.
Protocol:
-
Reaction Setup: To a solution of 5-phenylthiophene-2-carbaldehyde (1.0 mmol) in a suitable solvent such as acetone or a mixture of t-butanol and water, add the oxidizing agent. A common and effective choice is potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: If using KMnO₄, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and the brown manganese dioxide precipitate is formed. Filter the mixture and wash the solid with water. Acidify the filtrate with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenylthiophene-2-carboxylic acid. Recrystallization from a suitable solvent like methanol can be performed for further purification.[19]
Step 3: Fischer Esterification to Ethyl 5-phenylthiophene-2-carboxylate
The final step is the Fischer esterification of the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid.[20][21][22]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-phenylthiophene-2-carboxylic acid (1.0 mmol) in a large excess of absolute ethanol (acting as both solvent and reactant).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux and maintain for several hours (4-8 hours). The reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 5-phenylthiophene-2-carboxylate.
Applications in Drug Discovery and Materials Science
Ethyl 5-phenylthiophene-2-carboxylate is a valuable scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.[3]
A Gateway to Novel Therapeutics
The thiophene nucleus is a cornerstone in the design of numerous therapeutic agents.[1] By modifying the ester and phenyl functionalities of Ethyl 5-phenylthiophene-2-carboxylate, researchers can generate libraries of compounds for screening against various biological targets.
-
Anticancer Agents: Many thiophene-containing compounds have demonstrated significant anticancer activity.[1] The phenylthiophene scaffold can be elaborated to target various cancer-related pathways.
-
Antimicrobial Agents: The structural features of this molecule make it a promising starting point for the development of new antibacterial and antifungal agents.[23]
-
Anti-inflammatory Drugs: Thiophene derivatives have been investigated for their anti-inflammatory properties, and Ethyl 5-phenylthiophene-2-carboxylate provides a template for the design of novel anti-inflammatory agents.[1]
Building Blocks for Advanced Materials
The conjugated π-system of the phenylthiophene core makes this class of compounds interesting for applications in materials science, particularly in the field of organic electronics. Thiophene-based oligomers and polymers are known for their semiconducting properties and are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] Ethyl 5-phenylthiophene-2-carboxylate can serve as a monomer or a precursor to more complex conjugated systems.
Safety and Handling
While specific toxicity data for Ethyl 5-phenylthiophene-2-carboxylate is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related thiophene derivatives, it may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 5-phenylthiophene-2-carboxylate is a strategically important molecule that holds considerable promise for advancements in both medicinal chemistry and materials science. Its synthesis is achievable through well-established and reliable chemical transformations. The versatile nature of its functional groups allows for extensive chemical modification, paving the way for the discovery of novel compounds with desirable biological activities and material properties. This technical guide provides a solid foundation for researchers to confidently incorporate this valuable building block into their research and development programs.
References
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- Prasad, Y. R., Rao, A. L., & Prasoona, L. (2014). Therapeutic importance of synthetic thiophene. International Journal of Pharmaceutical Sciences and Research, 5(9), 3586.
-
Reactions. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
- Alexander Domling. (2011). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375.
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]
- Li, Y., et al. (2015). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
- Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021.
- El-Sayed, N. N. E., et al. (2023).
- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
- Sone, T., & Abe, Y. (1971). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 44(1), 234-237.
- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.
- Singh, S., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]
- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
-
IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023, February 2). Synthesis and characterization of Thiophene fused arylbenzo[20][24]thieno[2,3- d]thiazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Thiophene. Retrieved from [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. tdx.cat [tdx.cat]
- 16. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Phenylthiophene-2-carbaldehyde | 19163-21-4 | Benchchem [benchchem.com]
- 19. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijcmas.com [ijcmas.com]
An In-depth Technical Guide to Ethyl 5-phenylthiophene-2-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of medicinal chemistry and materials science.[1] The sulfur-containing five-membered aromatic ring imparts unique physicochemical properties that are advantageous for drug design, influencing factors such as metabolic stability and receptor binding affinity. The incorporation of a phenyl group and an ethyl carboxylate moiety at the 2- and 5-positions of the thiophene ring, as seen in Ethyl 5-phenylthiophene-2-carboxylate, creates a versatile scaffold for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and potential applications of Ethyl 5-phenylthiophene-2-carboxylate, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Identity and Properties
IUPAC Name: Ethyl 5-phenylthiophene-2-carboxylate
Synonyms: 5-Phenylthiophene-2-carboxylic acid ethyl ester
Molecular Formula: C₁₃H₁₂O₂S
Molecular Weight: 232.30 g/mol
Structure:
Caption: 2D structure of Ethyl 5-phenylthiophene-2-carboxylate.
Physicochemical Properties (Predicted):
| Property | Value |
| Melting Point | 92-95 °C (for the aldehyde precursor) |
| Boiling Point | ~350-400 °C |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
Synthesis of Ethyl 5-phenylthiophene-2-carboxylate
The most direct and widely employed method for the synthesis of Ethyl 5-phenylthiophene-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 5-phenylthiophene-2-carboxylic acid.[2]
Reaction Scheme:
Caption: Fischer esterification of 5-phenylthiophene-2-carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the standard Fischer esterification reaction.[3]
Materials:
-
5-Phenylthiophene-2-carboxylic acid (1 equivalent)
-
Anhydrous Ethanol (large excess, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-phenylthiophene-2-carboxylic acid and a large excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 5-phenylthiophene-2-carboxylate.
Spectroscopic Characterization
The structural confirmation of the synthesized Ethyl 5-phenylthiophene-2-carboxylate is achieved through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.[4]
-
Expected Absorptions:
-
~1710-1735 cm⁻¹: Strong C=O stretching vibration of the ester.
-
~1250-1300 cm⁻¹: C-O stretching vibration.
-
~3100 cm⁻¹: C-H stretching of the aromatic thiophene and phenyl rings.
-
~1600 cm⁻¹: C=C stretching of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Expected Chemical Shifts (δ in ppm):
-
~1.4 (triplet, 3H): Methyl protons of the ethyl group.
-
~4.4 (quartet, 2H): Methylene protons of the ethyl group.
-
~7.2-7.8 (multiplet, 7H): Aromatic protons of the thiophene and phenyl rings.
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
Expected Chemical Shifts (δ in ppm):
-
~14: Methyl carbon of the ethyl group.
-
~61: Methylene carbon of the ethyl group.
-
~125-145: Aromatic carbons of the thiophene and phenyl rings.
-
~162: Carbonyl carbon of the ester.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[5]
-
Expected Molecular Ion Peak (M⁺): m/z = 232
-
Key Fragmentation Peaks:
-
Loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion.
-
Loss of the ethyl group (-CH₂CH₃).
-
Applications in Research and Drug Development
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Ethyl 5-phenylthiophene-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
As a Synthetic Intermediate:
The ester functionality of Ethyl 5-phenylthiophene-2-carboxylate can be readily transformed into other functional groups such as amides, hydrazides, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening. For instance, reaction with various amines can lead to a series of thiophene-2-carboxamides, which have been investigated for their biological activities.[7]
Potential Biological Activities:
While specific biological data for Ethyl 5-phenylthiophene-2-carboxylate is not extensively reported, related thiophene-containing molecules have shown promise in various therapeutic areas. The structural motif of a phenyl-substituted thiophene is present in several biologically active compounds. Further investigation into the biological profile of this specific ester and its derivatives is a promising area of research.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 5-phenylthiophene-2-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
Conclusion
Ethyl 5-phenylthiophene-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its straightforward synthesis via Fischer esterification from readily available precursors makes it an accessible starting material for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
- Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
-
PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- Al-Ghorbani, M., El-Gazzar, A. B. A., & Ng, S. W. (2017).
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. In Encyclopedia. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
- Therapeutic importance of synthetic thiophene. (2016). Journal of Chemical and Pharmaceutical Research, 8(5), 737-746.
Sources
- 1. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for the phenyl group, grant it a "privileged" status, enabling it to interact with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs and a vast library of compounds with significant therapeutic potential. This guide provides a comprehensive exploration of substituted thiophene scaffolds, delving into their synthesis, diverse biological activities, and underlying mechanisms of action. We will examine field-proven synthetic protocols, present quantitative biological data, and visualize key molecular pathways to equip researchers and drug development professionals with the critical knowledge needed to innovate in this fertile area of therapeutic design.
The Thiophene Core: Physicochemical Properties and Synthetic Versatility
The thiophene moiety's significance in drug discovery stems from its distinct electronic and structural characteristics. The sulfur atom's lone pair of electrons participates in the aromatic system, creating an electron-rich ring that is more reactive than benzene in electrophilic substitution reactions. This reactivity, however, can be finely tuned by the nature and position of substituents on the ring, a key principle in designing targeted therapeutics. The lipophilicity of the thiophene ring is a crucial factor in its ability to cross cellular membranes and the blood-brain barrier, a desirable trait for drugs targeting the central nervous system (CNS)[1].
The synthetic accessibility of the thiophene ring allows for extensive chemical modification, making it an ideal scaffold for building diverse molecular libraries. Several classical and modern synthetic routes are employed to construct the thiophene core, each with its own advantages in terms of substrate scope and regioselectivity.
Foundational Synthetic Methodologies
Two of the most established methods for thiophene synthesis are the Paal-Knorr and Gewald reactions.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent[1][2]. The reaction proceeds through the formation of a thioketone intermediate, which then undergoes cyclization to form the aromatic thiophene ring[3]. The versatility of this reaction allows for the synthesis of a wide range of substituted thiophenes.
-
Gewald Aminothiophene Synthesis: This one-pot, multi-component reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are valuable intermediates for further functionalization[1][2][4][5][6]. The reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base[1][2][6]. The reaction is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization[4].
Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene
This protocol provides a representative example of the Gewald reaction for the synthesis of ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, a class of compounds with demonstrated biological activities[7].
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (base)
-
Ethanol (solvent)
Procedure:
-
To a solution of cyclohexanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in 50 mL of ethanol, add morpholine (0.1 mol).
-
Stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur (0.1 mol) to the reaction mixture.
-
Gently heat the mixture under reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure substituted 2-aminothiophene.
Causality in Experimental Choices:
-
Morpholine: A secondary amine base is used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Ethanol: A polar protic solvent is suitable for this reaction, facilitating the dissolution of reactants and intermediates.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization and aromatization steps.
-
Recrystallization: This purification technique is essential to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for biological evaluation.
The Broad Spectrum of Biological Activity
Substituted thiophenes have demonstrated a remarkable range of pharmacological activities, positioning them as valuable scaffolds in the treatment of numerous diseases.
Anticancer Activity
The thiophene core is present in several potent anticancer agents that act through diverse mechanisms, including kinase inhibition and induction of apoptosis[1][8].
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many thiophene-based anticancer compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK and p38, is a frequent target[9][10][11][12][13]. By blocking the activity of these kinases, thiophene derivatives can halt the uncontrolled cell proliferation and survival characteristic of cancer cells.
Furthermore, several thiophene derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells[9][14][15]. This is often achieved through the intrinsic apoptotic pathway, which involves mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the activation of executioner caspases like caspase-3/7[14].
Caption: Thiophene derivatives can exert anticancer effects by inhibiting the MAPK/ERK and p38 MAPK signaling pathways, leading to reduced cell proliferation, and by inducing the intrinsic apoptotic pathway.
Quantitative Data: Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 480 | HeLa | 12.61 µg/mL | Induction of apoptosis | [16] |
| Compound 480 | Hep G2 | 33.42 µg/mL | Induction of apoptosis | [16] |
| Thio-Iva | Huh-7 | Sub-micromolar | G2/M phase arrest, apoptosis | [17] |
| Thio-Dam | SNU-449 | Sub-micromolar | G2/M phase arrest, apoptosis | [17] |
| SNS-OH | Neuroblastoma | Not specified | Regulation of AKT and MAPK pathways | [9] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens[7][18][19][20].
Mechanism of Action: Membrane Permeabilization
One of the proposed mechanisms for the antibacterial action of certain thiophene derivatives is the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death[18][19][20].
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized thiophene compounds.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized thiophene compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test bacterial strain using a sterile swab.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the thiophene compound solution at a specific concentration into each well.
-
Add the solvent (e.g., DMSO) to one well as a negative control and a standard antibiotic solution to another as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Causality in Experimental Choices:
-
Agar Well Diffusion: This is a widely accepted, straightforward method for preliminary screening of antimicrobial activity.
-
Positive and Negative Controls: These are essential for validating the experimental results, ensuring that the solvent has no activity and providing a benchmark for the activity of the test compounds.
-
Zone of Inhibition: The size of this zone provides a qualitative and semi-quantitative measure of the compound's antimicrobial potency.
Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µM/ml) | Reference |
| S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [7] |
| S4 | C. albicans, A. niger | 0.91 | [7] |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [18][19][20] |
| Thiophene 8 | Colistin-Resistant E. coli | 32 mg/L (MIC₅₀) | [18][19][20] |
Anti-inflammatory Activity
Thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam are well-established therapeutics[1]. The development of new thiophene-based anti-inflammatory agents continues to be an active area of research, with a focus on inhibiting key enzymes in the inflammatory cascade[1][21][22].
Mechanism of Action: COX/LOX Inhibition
The primary mechanism of action for many thiophene-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[1]. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene derivatives can effectively reduce inflammation and pain.
Caption: Thiophene derivatives can exhibit anti-inflammatory effects by inhibiting COX and LOX enzymes, thereby blocking the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 2 | 5-LOX | 6.0 | [21] |
| Compound 3 | 5-LOX | 6.6 | [21] |
| S4 | Antioxidant Activity | 48.45 | [7] |
| S6 | Antioxidant Activity | 45.33 | [7] |
Neurological and CNS Activity
The ability of the thiophene scaffold to cross the blood-brain barrier has made it a valuable component in the design of drugs targeting the central nervous system[1]. Thiophene-containing drugs are used to treat a range of neurological disorders, including epilepsy and anxiety[1].
Mechanism of Action: Modulation of GABA Receptors
A key mechanism of action for some CNS-active thiophene derivatives is the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS[23][24]. By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability, leading to anticonvulsant and anxiolytic effects. For instance, the approved drug tiagabine acts by inhibiting the reuptake of GABA, thereby increasing its concentration in the synapse[25].
Future Perspectives and Challenges
The thiophene scaffold continues to be a highly promising platform for the development of new therapeutic agents. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for thiophene synthesis will accelerate the discovery of new drug candidates.
-
Targeted Drug Delivery: The use of nanocarriers and other drug delivery systems can improve the solubility, bioavailability, and tumor-targeting of thiophene-based drugs, enhancing their efficacy and reducing side effects[16].
-
Multi-target Ligands: Designing thiophene derivatives that can modulate multiple targets simultaneously may offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders.
-
Addressing Toxicity: While generally well-tolerated, some thiophene-containing drugs can cause adverse effects. A deeper understanding of their metabolic pathways and potential for reactive metabolite formation is crucial for designing safer drugs[1].
Conclusion
The substituted thiophene scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of biologically active compounds. From established drugs to cutting-edge research candidates, thiophene derivatives continue to demonstrate immense potential in addressing a multitude of therapeutic challenges. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, as detailed in this guide, is paramount for harnessing the full potential of this exceptional heterocyclic core in the future of drug discovery.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
-
Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry, 13(1), 58. [Link]
-
Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (2015). RSC Advances, 5(12), 8763-8770. [Link]
-
Enna, S. J., & McCarson, K. E. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4310. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15, 1382397. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). Molecules, 29(13), 3045. [Link]
-
Schematic representation of MAP kinase signaling pathways ERK, JNK and... (n.d.). ResearchGate. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). ResearchGate. [Link]
-
Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. (2020). ChemistrySelect, 5(28), 8681-8689. [Link]
-
Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2020). International Journal of Molecular Sciences, 21(21), 8201. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2021). ChemRxiv. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 26-58. [Link]
-
Tiagabine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Tetra- Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). ChemMedChem, 9(11), 2415-2420. [Link]
-
Thiophene formation - Lawesson's reagent. (n.d.). ChemTube3D. [Link]
-
Tadayon, E., & Aeddula, N. R. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]
-
P38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 8493-8502. [Link]
-
Synthesis of Furan and Thiophene. (n.d.). [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2010). Molecules, 15(4), 2795-2805. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 15. journals.plos.org [journals.plos.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Tiagabine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Sourcing and Verifying Ethyl 5-phenylthiophene-2-carboxylate
Abstract
Ethyl 5-phenylthiophene-2-carboxylate (CAS No. 19282-39-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate demands a rigorous approach to sourcing and quality control to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement, in-house verification, and, when necessary, synthesis of this critical reagent. We will explore the commercial supplier landscape, detail essential analytical verification protocols, and present a robust reference synthesis method, empowering researchers to proceed with confidence in their starting material.
Introduction: The Significance of the Phenylthiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery and organic electronics.[1][2][3] The introduction of a phenyl group at the 5-position and an ethyl carboxylate at the 2-position creates a versatile scaffold, Ethyl 5-phenylthiophene-2-carboxylate. This molecule serves as a key intermediate for:
-
Pharmaceutical Synthesis: The thiophene core is present in numerous approved drugs. This specific derivative provides a synthetic handle for elaboration into more complex molecules with potential therapeutic activities, including anti-inflammatory, antimicrobial, and antithrombotic agents.[4][5]
-
Organic Materials: Arylated thiophenes are known for their tunable optoelectronic properties and high charge mobility, making them valuable components in the development of organic solar cells and other electronic devices.[1]
Given its foundational role, the quality of this starting material is paramount. Impurities can lead to unpredictable reaction outcomes, complicate purification, and compromise the biological or physical properties of the final products.
Commercial Availability and Procurement Strategy
Ethyl 5-phenylthiophene-2-carboxylate is commercially available from a range of suppliers, typically categorized as large-scale distributors and specialized chemical producers.
A strategic approach to procurement involves evaluating suppliers based on the scale and requirements of the research. For initial discovery-phase work, smaller quantities from suppliers like Sigma-Aldrich, Key Organics, or BLD Pharm are often sufficient.[6][7] For process development or scale-up campaigns, engaging with manufacturers who can provide larger quantities with consistent specifications is necessary.
Table 1: Typical Commercial Specifications for Ethyl 5-phenylthiophene-2-carboxylate
| Parameter | Specification | Rationale and Key Considerations |
| CAS Number | 19282-39-4 | Ensures unambiguous identification of the chemical entity. |
| Molecular Formula | C₁₃H₁₂O₂S | Confirms the elemental composition. |
| Molecular Weight | 232.3 g/mol | Essential for stoichiometric calculations in subsequent reactions. |
| Purity | Typically ≥95% | The required purity level is application-dependent. For sensitive catalytic reactions or final API synthesis steps, >98% may be necessary. Lower purity may be acceptable for initial screening. |
| Appearance | Solid | Often described as a white to yellow or brown solid. Significant color deviation may indicate impurities. |
| Melting Point | 31-33 °C[6] | A sharp melting point range is a good indicator of purity. A broad or depressed range suggests the presence of contaminants. |
The Certificate of Analysis (CoA): A Critical First Check
Before using any commercial material, a thorough review of the supplier-provided Certificate of Analysis (CoA) is mandatory. The CoA should provide lot-specific data on purity (usually determined by HPLC or GC), identity (confirmed by ¹H NMR or IR), and appearance. However, a CoA should be considered a starting point, not the final word on quality. Independent verification is a cornerstone of good scientific practice.
Procurement and Verification Workflow
The following diagram outlines a logical workflow for sourcing and qualifying this reagent.
Caption: Workflow for sourcing and quality control.
In-House Quality Control: A Self-Validating Protocol
It is imperative to independently verify the identity and purity of commercially sourced Ethyl 5-phenylthiophene-2-carboxylate. The following protocols for ¹H NMR and HPLC analysis serve as a self-validating system to ensure material quality.
Identity Verification via ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the chemical structure of the molecule. Each unique proton environment in the molecule produces a distinct signal, and the pattern, chemical shift, and integration of these signals provide a definitive fingerprint.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Process the data and compare the resulting spectrum to established literature values.[1] The expected signals should be present with the correct multiplicity and integration.
Table 2: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.73 | Singlet (s) | 1H | Thiophene H-3 | The proton on the thiophene ring adjacent to the carboxylate. |
| ~7.66 | Multiplet (m) | 2H | Phenyl H-2, H-6 | The two ortho protons on the phenyl ring. |
| ~7.47 | Multiplet (m) | 3H | Phenyl H-3, H-4, H-5 | The meta and para protons on the phenyl ring. |
| 4.37 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester, split by the adjacent methyl group. |
| 1.39 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester, split by the adjacent methylene group. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: While NMR confirms identity, HPLC is superior for quantifying purity. It separates the main compound from any non-volatile impurities. By using a UV detector, the relative area of the main peak provides a quantitative measure of purity.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile. Dilute further to ~0.1 mg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity of ≥95% is typically acceptable for most research applications.
Reference Synthesis Protocol: Suzuki-Miyaura Coupling
In cases where the compound is commercially unavailable, required in a specific purity, or needed as part of an analogue synthesis program, an in-house synthesis is a viable alternative. The Suzuki-Miyaura cross-coupling reaction is a reliable and high-yielding method for its preparation.
Rationale: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (Ethyl 5-bromothiophene-2-carboxylate) and a boronic acid (phenylboronic acid). It is a robust and well-understood transformation with high functional group tolerance.
Synthesis Reaction Scheme
Caption: Suzuki coupling for synthesis.
Detailed Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., 4:1 ratio). Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]
Conclusion
Ethyl 5-phenylthiophene-2-carboxylate is a readily accessible yet critical building block for advanced scientific research. A disciplined approach to its acquisition, beginning with careful supplier selection and CoA review, is the first step toward reliable results. This must be followed by mandatory in-house verification of identity and purity using standard analytical techniques like NMR and HPLC. For researchers requiring greater control or unique analogues, a well-established synthetic route such as the Suzuki-Miyaura coupling provides a powerful alternative. By integrating these practices, researchers can ensure the integrity of their starting materials and build a solid foundation for innovation.
References
-
Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES Source: ResearchGate URL: [Link]
-
Title: Therapeutic importance of synthetic thiophene Source: PubMed Central (PMC) URL: [Link]
-
Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: ScienceDirect URL: [Link]
- Title: Thiophene derivative and its preparation method and application in medicine Source: Google Patents URL
-
Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN102212068A - Thiophene derivative and its preparation method and application in medicine - Google Patents [patents.google.com]
- 6. ethyl 5-phenylthiophene-2-carboxylate | 19282-39-4 [sigmaaldrich.com]
- 7. 19282-39-4|Ethyl 5-phenylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocols: A Guide to Ethyl 5-Phenylthiophene-2-Carboxylate Derivatives in Antimicrobial Research
I. Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities capable of combating multidrug-resistant pathogens. In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for therapeutic intervention. Among these, the thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene nucleus is present in numerous pharmacologically important compounds, underscoring its versatility and potential in drug design.[3][4]
This guide focuses on a specific, promising class: ethyl 5-phenylthiophene-2-carboxylate derivatives . This core structure combines the biologically active thiophene ring with a phenyl group, allowing for extensive chemical modification to optimize antimicrobial potency and spectrum. By systematically altering substituents on the phenyl ring, researchers can fine-tune the molecule's electronic and steric properties, directly influencing its interaction with microbial targets.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals. We will detail a robust synthetic protocol for generating a library of these derivatives, outline standardized methodologies for evaluating their antimicrobial efficacy, and discuss plausible mechanisms of action based on current scientific understanding. The goal is to equip researchers with the foundational knowledge and practical protocols required to explore this promising class of antimicrobial agents.
II. Synthesis of Ethyl 5-Phenylthiophene-2-Carboxylate Derivatives
A versatile and efficient method for synthesizing a diverse library of 5-phenylthiophene derivatives is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (an arylboronic acid) and an organohalide (a brominated thiophene).[5] The primary advantage of this approach is its tolerance of a wide variety of functional groups, allowing for the synthesis of a broad array of derivatives from commercially available starting materials.
Rationale for Method Selection
-
Versatility: A vast number of substituted phenylboronic acids are commercially available, enabling the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).
-
Efficiency: The Suzuki coupling is known for its high yields and relatively mild reaction conditions.
-
Proven Efficacy: This method has been successfully used to synthesize pentyl 5-arylthiophene-2-carboxylate derivatives, demonstrating its applicability to this molecular scaffold.[5]
Experimental Workflow: Synthesis & Purification
The following diagram outlines the general workflow from starting materials to the purified target compounds.
Caption: General workflow for synthesis and purification.
Detailed Synthesis Protocol
-
Reaction Setup: To a round-bottom flask, add ethyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-thiophene starting material. Sodium carbonate acts as the base required to activate the boronic acid for the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03-0.05 eq).
-
Expert Insight: This is an air-sensitive catalyst. The flask should be evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure the reaction environment is oxygen-free, preventing catalyst degradation.
-
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio).
-
Expert Insight: The solvent system is crucial. Toluene solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. Ethanol can act as a co-solvent to improve miscibility. Degassing the solvents (e.g., by bubbling with Argon for 20-30 minutes) is critical to remove dissolved oxygen.
-
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 90-100°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil using column chromatography on silica gel.[5] A typical eluent system is a gradient of ethyl acetate in n-hexane.
-
Expert Insight: The polarity of the eluent system will depend on the specific derivative synthesized. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase it to elute the product.
-
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Protocols for Antimicrobial Activity Assessment
To evaluate the antimicrobial potential of the synthesized derivatives, a standardized and reproducible methodology is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, can be determined.[8]
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of each derivative in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).[9]
-
Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.
-
Microbial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and relevant clinical isolates.
-
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of a test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.[7]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls are critical:
-
Growth Control: Wells containing MHB and bacteria, but no compound.
-
Sterility Control: Wells containing only MHB.
-
Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[6]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Data Presentation: MIC Values
Summarize the quantitative results in a clear, structured table.
| Compound ID | Substituent (Phenyl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| STD-1 | Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| STD-2 | Fluconazole | N/A | N/A | N/A | 8 |
| ETP-H | -H | 64 | >128 | >128 | 128 |
| ETP-4Cl | 4-Chloro | 16 | 32 | 64 | 32 |
| ETP-4NO2 | 4-Nitro | 8 | 16 | 32 | 16 |
| ETP-3OH | 3-Hydroxy | 32 | 64 | >128 | 64 |
| Note: Data presented is hypothetical and for illustrative purposes only. |
IV. Structure-Activity Relationship (SAR) and Mechanism of Action
Structure-Activity Relationship (SAR)
By analyzing the MIC data from a library of derivatives, key SAR trends can be established. This analysis is crucial for guiding the next cycle of chemical synthesis toward more potent compounds.
-
Electronic Effects: The addition of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH, -OCH₃) to the 5-phenyl ring can drastically alter the molecule's electron density and, consequently, its biological activity. For instance, electron-withdrawing groups often enhance antimicrobial activity.
-
Steric Effects: The size and position of substituents are critical. Bulky groups may cause steric hindrance, preventing the molecule from binding effectively to its target.
-
Lipophilicity: The overall lipophilicity of the compound influences its ability to cross the bacterial cell membrane. A balance is required; a compound that is too lipophilic may get trapped in the lipid bilayer, while one that is too hydrophilic may not be able to enter the cell at all.
-
Additional Heterocycles: Incorporating other heterocyclic moieties, such as pyrazole or pyridine, onto the thiophene scaffold has been shown to enhance antimicrobial activity against specific pathogens.[2][11]
Plausible Mechanisms of Antimicrobial Action
The precise mechanism of action for ethyl 5-phenylthiophene-2-carboxylate derivatives is likely multifactorial and derivative-dependent. Based on studies of related thiophene compounds, several potential mechanisms can be proposed.[3][12]
-
Membrane Disruption: A primary mechanism for many antimicrobial agents is the disruption of the bacterial cell membrane's integrity. Thiophene derivatives have been shown to increase membrane permeability in both Gram-positive and Gram-negative bacteria.[3][4][13] This can lead to the leakage of essential intracellular components and dissipation of ion gradients, ultimately causing cell death.
-
Inhibition of DNA/Protein Synthesis: Some thiophene-containing compounds are known to interfere with cellular macromolecules. They may act by stabilizing DNA-cleavage complexes, effectively halting DNA replication and transcription.[1]
-
Enzyme Inhibition: The compounds could act as inhibitors for essential bacterial enzymes. For instance, molecular docking studies on some thiophene derivatives have suggested binding to enzymes like D-alanine ligase or GlcN-6-P synthase, which are crucial for cell wall synthesis and metabolism, respectively.[14][15]
-
Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, the outer membrane presents a significant barrier. Some studies suggest that thiophene derivatives may interact with and disrupt the function of OMPs, facilitating their own entry or destabilizing the membrane.[3][4]
The following diagram illustrates these potential mechanisms.
Caption: Plausible antimicrobial mechanisms of action.
Further mechanistic studies, such as membrane potential assays, DNA binding studies, and specific enzyme inhibition assays, are required to elucidate the definitive mode of action for any given derivative.
V. Conclusion
The ethyl 5-phenylthiophene-2-carboxylate scaffold represents a fertile ground for the development of novel antimicrobial agents. The synthetic accessibility via methods like the Suzuki coupling allows for the rapid generation of diverse chemical libraries. By employing the standardized protocols for antimicrobial susceptibility testing outlined in this guide, researchers can reliably identify promising lead compounds. Subsequent investigation into the structure-activity relationships and mechanisms of action will be paramount in optimizing these leads into potent and selective therapeutic candidates to address the growing challenge of antimicrobial resistance.
References
-
Al-Wahaibi, L. H., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]
-
Al-Ostath, A., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Abdel-Sattar, E., et al. (2023). Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]
-
Al-Ghorbani, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
-
Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
- Takeda Chemical Industries, Ltd. (1994). Process for production of 2-thiophene aldehydes.
-
Both, A., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
-
Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Institutes of Health. [Link]
-
Wujec, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Wujec, M., et al. (2021). In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]
-
Gronowitz, S. (n.d.). THIOPHENE AND ITS DERIVATIVES. Lund University. [Link]
-
Siddiqui, N., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, K., et al. (2018). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Systems for Thiophene Synthesis
Welcome to the Technical Support Center for Catalyst Systems in Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for synthesizing thiophene and its derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the "why" behind experimental choices, and ensuring the integrity of your results.
Section 1: Troubleshooting Guide - From Symptoms to Solutions
In this section, we address specific experimental challenges in a question-and-answer format. We will diagnose the problem, explore the underlying causes, and provide actionable solutions.
Low or No Product Yield
Question: My thiophene synthesis reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a common issue that can often be traced back to a few key areas: catalyst activity, reagent purity, and reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Inactivity: The catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Improper Activation: Many catalysts, especially heterogeneous ones, require an activation step (e.g., reduction of a metal precursor, calcination at a specific temperature) to become catalytically active. Ensure that the activation protocol has been followed precisely.
-
Poisoning: Catalysts are susceptible to poisoning by various substances. Common poisons include sulfur compounds (ironically, also a reactant in some methods), carbon monoxide, halides, and nitriles.[1] These compounds can strongly adsorb to the active sites, blocking them from participating in the reaction.[2]
-
Solution: Ensure all reactants and the solvent are of high purity. If poisoning is suspected, a regeneration protocol may be necessary (see Section 2.2).
-
-
Solution: Use high-purity starting materials and ensure solvents are properly dried and degassed. Impurities can interfere with the catalytic cycle.
-
-
Sub-optimal Reaction Conditions: The delicate balance of temperature, pressure, and reactant concentration is crucial for catalyst performance.
-
Temperature: For many catalytic reactions, there is an optimal temperature window. Too low, and the reaction rate will be negligible. Too high, and you risk catalyst deactivation through sintering (the agglomeration of metal particles, leading to a loss of active surface area) or thermal decomposition of reactants and products.[3]
-
Solution: Perform a systematic study to determine the optimal reaction temperature for your specific catalyst system. Start with the temperature reported in the literature and then screen a range of ±20°C.
-
-
Pressure: For gas-phase reactions, such as the synthesis of thiophene from furan and hydrogen sulfide, the partial pressures of the reactants are critical.[4]
-
Solution: Optimize the molar ratio of your reactants. For instance, in the reaction of furan with H₂S, a high H₂S/furan ratio is often beneficial.[4]
-
-
-
Reagent and Solvent Purity:
-
Water Content: Many thiophene synthesis reactions are sensitive to moisture. Water can hydrolyze starting materials or interact with the catalyst surface, reducing its activity.
-
Solution: Use anhydrous solvents and dry your reagents before use. Consider the use of molecular sieves to remove trace amounts of water.
-
-
Degraded Starting Materials: Ensure the integrity of your starting materials, especially if they are prone to decomposition or polymerization over time.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low thiophene yield.
Poor Selectivity and Byproduct Formation
Question: My reaction is producing the desired thiophene, but I'm also getting significant amounts of byproducts. How can I improve the selectivity?
Answer:
Poor selectivity is often a result of competing reaction pathways or subsequent reactions of the desired product. The key is to steer the reaction towards the desired outcome by fine-tuning the catalyst and reaction conditions.
Common Scenarios and Solutions:
-
Paal-Knorr Synthesis: Furan as a Byproduct:
-
Cause: In the Paal-Knorr synthesis, 1,4-dicarbonyl compounds are reacted with a sulfurizing agent. Common sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent can also act as dehydrating agents, leading to the formation of a furan byproduct.[5][6]
-
Solution:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more selective thionating agent than P₄S₁₀, which can reduce the formation of the furan byproduct.[6]
-
Temperature Control: Higher temperatures can favor the dehydration pathway. Running the reaction at the lowest effective temperature can improve selectivity for the thiophene.[6]
-
-
-
Gewald Aminothiophene Synthesis: Side Reactions:
-
Cause: The Gewald reaction is a multi-component reaction that can be prone to side reactions if the initial condensation is not efficient or if the subsequent cyclization with sulfur is slow.
-
Solution:
-
Catalyst Choice: The choice of base catalyst is critical. While traditional bases like morpholine or triethylamine are used, more advanced catalysts like piperidinium borate have been shown to improve yields and reduce side reactions.
-
Solvent Effects: The solvent can influence the solubility of elemental sulfur and the reaction intermediates. A solvent screen can help identify the optimal medium for the reaction.
-
-
-
Metal-Catalyzed Cross-Coupling Reactions:
-
Cause: In reactions like the direct C-H arylation of thiophenes, poor selectivity can manifest as arylation at undesired positions or the formation of homocoupled byproducts.
-
Solution:
-
Ligand Modification: For palladium-catalyzed reactions, the choice of ligand is paramount in controlling regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Catalyst Loading: Using a low catalyst loading can sometimes suppress side reactions.[7]
-
-
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Furan byproduct in Paal-Knorr | P₄S₁₀ acting as a dehydrating agent | Switch to Lawesson's reagent and lower the reaction temperature | Increased selectivity for the thiophene product |
| Low selectivity in Gewald synthesis | Inefficient base catalyst | Screen alternative base catalysts (e.g., piperidinium borate) | Improved yield of the desired 2-aminothiophene |
| Poor regioselectivity in C-H arylation | Inappropriate ligand on the metal catalyst | Screen a library of ligands (e.g., phosphines, NHCs) | Enhanced regioselectivity and reduced byproduct formation |
Rapid Catalyst Deactivation
Question: My catalyst works well initially, but its activity drops off quickly over a single run or after a few cycles. What's causing this, and how can I improve its stability?
Answer:
Rapid catalyst deactivation is a sign of instability under the reaction conditions. The primary culprits are typically coking, poisoning, and structural changes of the catalyst.
Mechanisms and Mitigation Strategies:
-
Coking/Fouling:
-
Cause: Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks the active sites. This is common in high-temperature reactions involving hydrocarbons.
-
Mitigation and Regeneration:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Regeneration: Coked catalysts can often be regenerated by a controlled burnout of the carbon deposits in a stream of air or oxygen at elevated temperatures. This must be done carefully to avoid overheating and sintering the catalyst.
-
-
-
Poisoning:
-
Cause: As mentioned earlier, strong chemisorption of impurities on the active sites can lead to deactivation. In some thiophene syntheses, the sulfur source itself or sulfur-containing byproducts can act as poisons for certain metal catalysts.[8]
-
Mitigation:
-
Feed Purification: Rigorously purify all reactants and solvents to remove potential poisons.
-
Sacrificial Agents: In some cases, a sacrificial agent can be added to the feed to preferentially react with the poison before it reaches the catalyst.
-
-
-
Sintering:
-
Cause: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles. This leads to a decrease in the active surface area and, consequently, a loss of activity.
-
Mitigation:
-
Choice of Support: The interaction between the metal and the support material can influence its resistance to sintering. Strong metal-support interactions can help to anchor the nanoparticles and prevent agglomeration.
-
Temperature Control: Operate the reactor at the lowest possible temperature that still provides a good reaction rate.
-
-
Catalyst Deactivation and Regeneration Cycle
Caption: A workflow for diagnosing and addressing catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the selection, handling, and lifecycle of catalysts for thiophene synthesis.
2.1 How do I choose the right catalyst for my thiophene synthesis?
The choice of catalyst depends heavily on the specific thiophene synthesis reaction you are performing.
-
Paal-Knorr Synthesis: This reaction typically uses a sulfurizing agent rather than a true catalyst. Lawesson's reagent or phosphorus pentasulfide are common choices.[5]
-
Gewald Aminothiophene Synthesis: This reaction is base-catalyzed. Simple organic bases like morpholine or triethylamine can be used, but heterogeneous base catalysts are also an option for easier separation.
-
From Furan and H₂S: Alumina-supported catalysts with Lewis acid sites are effective for this vapor-phase reaction.[4]
-
Cross-Coupling Reactions: Palladium-based catalysts are widely used for C-H activation and cross-coupling reactions to functionalize thiophenes. The specific palladium precursor and ligand will depend on the coupling partners.[7]
2.2 Can I regenerate and reuse my catalyst?
Yes, in many cases, heterogeneous catalysts can be regenerated and reused, which is economically and environmentally beneficial. The regeneration protocol depends on the cause of deactivation.
-
For Coked Catalysts: A common method is controlled calcination in air to burn off the carbon deposits. The temperature and duration of this process must be carefully controlled to avoid sintering.
-
For Poisoned Catalysts: Regeneration can be more challenging. Sometimes, a chemical wash with a suitable solvent or a mild acid/base solution can remove the poison. In other cases, a high-temperature treatment under a reducing (e.g., H₂) or oxidizing atmosphere may be necessary.
A general catalyst regeneration protocol after coking might involve:
-
Cooling the reactor to a safe temperature.
-
Purging the reactor with an inert gas (e.g., nitrogen) to remove any residual flammable reactants.
-
Slowly introducing a stream of diluted air (e.g., 1-5% O₂ in N₂) at a moderate temperature (e.g., 300-400°C).
-
Carefully monitoring the temperature to avoid excessive exotherms.
-
Once the coke has been burned off (indicated by a drop in temperature and no further CO₂ evolution), the catalyst can be re-activated if necessary.
2.3 What characterization techniques are most useful for troubleshooting catalyst problems?
Several analytical techniques can provide valuable insights into the state of your catalyst.
-
X-ray Diffraction (XRD): Used to determine the crystalline structure of the catalyst and support. It can reveal changes in the catalyst phase or crystallite size, which can be indicative of sintering.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements on the catalyst surface. It is very useful for detecting catalyst poisons.
-
Transmission Electron Microscopy (TEM): Provides direct imaging of the catalyst nanoparticles, allowing you to assess their size, shape, and dispersion on the support. Comparing TEM images of fresh and spent catalysts is a powerful way to identify sintering.
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area and porosity of the catalyst. A significant decrease in surface area can indicate coking or sintering.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of coke deposited on a catalyst by measuring the weight loss as the catalyst is heated in an oxidizing atmosphere.
2.4 What are the key safety precautions when working with catalysts for thiophene synthesis?
Safety should always be the top priority in the laboratory.
-
Handling Pyrophoric Catalysts: Some catalysts, particularly finely divided metal powders or certain organometallic precursors, can be pyrophoric (ignite spontaneously in air). These must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[9]
-
Toxic Reagents and Byproducts: Be aware of the toxicity of all reactants, solvents, and potential byproducts. For example, the Paal-Knorr synthesis can produce toxic hydrogen sulfide (H₂S) gas.[5] Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste, including spent catalysts, according to your institution's safety guidelines.
Section 3: Experimental Protocols
Here we provide example protocols for catalyst preparation and a common thiophene synthesis. These should be adapted to your specific needs and performed with all necessary safety precautions.
Preparation of an Alumina-Supported Catalyst (e.g., for Furan to Thiophene Synthesis)
This protocol describes a general method for preparing a supported catalyst by incipient wetness impregnation.[3]
-
Support Preparation: Dry the alumina support (e.g., γ-Al₂O₃) in an oven at 120°C overnight to remove adsorbed water.
-
Precursor Solution Preparation: Calculate the amount of precursor solution needed to fill the pores of the alumina support (the point of incipient wetness). Dissolve the desired amount of the active metal precursor (e.g., a salt of the desired metal) in the calculated volume of a suitable solvent (often deionized water).
-
Impregnation: Add the precursor solution dropwise to the dried alumina support while continuously mixing. The goal is to evenly distribute the solution throughout the support without forming a slurry.
-
Drying: Dry the impregnated support in an oven at 120°C for several hours to remove the solvent.
-
Calcination: Calcine the dried material in a furnace in a stream of air. The calcination temperature and duration will depend on the specific catalyst being prepared but are typically in the range of 400-600°C. This step converts the precursor to its oxide form.
-
Activation (if necessary): For some catalysts, a final activation step, such as reduction in a stream of hydrogen, is required to generate the active metallic phase.
General Protocol for a Gewald Aminothiophene Synthesis
This protocol provides a general procedure for the Gewald synthesis of a 2-aminothiophene.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.2 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
References
-
Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. ResearchGate. Available at: [Link]
-
Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. ResearchGate. Available at: [Link]
-
Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyrophoric Handling Procedure. Carnegie Mellon University. Available at: [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health. Available at: [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available at: [Link]
-
Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. National Institutes of Health. Available at: [Link]
-
Pyrophoric Standard Operating Procedure. University of New Mexico. Available at: [Link]
-
Catalyst Poisoning Mitigation. Energy.gov. Available at: [Link]
-
Experimental and theoretical research on catalytic synthesis of thiophene from furan and H2S. SciELO. Available at: [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]
-
thiophene. Organic Syntheses. Available at: [Link]
-
Synthesis of Furan and Thiophene. SlideShare. Available at: [Link]
-
C3. Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. Available at: [Link]
-
Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. ACS Publications. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Scheme of the in-situ catalyst self-regeneration with thiophene as model compound. ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. Available at: [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. Available at: [Link]
-
11 - Environmental Health and Safety. University of California, Santa Barbara. Available at: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. National Institutes of Health. Available at: [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. Available at: [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. Available at: [Link]
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Design and synthesis of new thiophene derivatives together with their antitumor evaluations. ResearchGate. Available at: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 9. cmu.edu [cmu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Thiophene Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions for a common yet significant challenge in the laboratory: the poor solubility of thiophene derivatives. Thiophene-based compounds are cornerstones in medicinal chemistry and materials science, but their inherent hydrophobicity often presents a roadblock to accurate screening, formulation, and in vivo testing.[1][2]
This resource combines troubleshooting workflows and frequently asked questions to not only provide step-by-step protocols but also to explain the fundamental science behind these strategies.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter during your experiments. Follow the logical flow to diagnose and resolve solubility issues.
Scenario 1: My thiophene derivative won't dissolve in my primary solvent.
Q: I've tried dissolving my newly synthesized thiophene compound in a standard organic solvent (e.g., ethanol, methanol), but it remains a suspension or dissolves very poorly. What is my first step?
A: Your initial step is a systematic solvent screening process. The goal is to quickly identify a more suitable solvent or a simple co-solvent system before moving to more complex methods.
The parent thiophene ring is nonpolar and generally insoluble in water, but soluble in less polar organic solvents like ethanol and ether.[3][4] However, the solubility of derivatives is highly dependent on the nature of the substituents attached to the ring.
Experimental Protocol: Rapid Solvent Screening
-
Preparation : Weigh out a small, equal amount of your thiophene derivative (e.g., 1-2 mg) into several separate, small, clear glass vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the selection table below.
-
Initial Assessment (Vortexing) : Vigorously vortex each vial for 30-60 seconds at room temperature. Visually inspect for dissolution.
-
Sonication & Heating : If the compound has not dissolved, place the vials in an ultrasonic bath for 5-10 minutes. If solubility is still low, gently warm the vials to 40-50°C (ensure the temperature is well below the solvent's boiling point) and vortex again.
-
Observation : Record your observations (e.g., "fully dissolved," "partially dissolved," "no change"). This provides a qualitative but highly valuable roadmap for your next steps.
Data Presentation: Solvent Selection Table
| Solvent Class | Example Solvents | Polarity Index | Boiling Point (°C) | Key Considerations |
| Protic | Ethanol, Methanol, Isopropanol | 5.2, 6.6, 4.3 | 78, 65, 82 | Can form hydrogen bonds. Good starting points. |
| Aprotic Polar | DMSO, DMF, Acetonitrile, Acetone | 7.2, 6.4, 6.2, 5.4 | 189, 153, 82, 56 | Strong dipole moments; effective for many polar and nonpolar compounds. Use with caution due to high boiling points and potential reactivity. |
| Nonpolar Aromatic | Toluene, Benzene | 2.4, 2.7 | 111, 80 | Good for highly nonpolar, aromatic compounds. Benzene is carcinogenic and should be avoided if possible.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.4, 4.4 | 40, 61 | Highly effective but volatile and carry health risks. Use only in a fume hood. |
| Ethers | Tetrahydrofuran (THF), Dioxane | 4.2, 4.8 | 66, 101 | Good for a range of polarities. Can form peroxides. |
Scenario 2: A single solvent isn't effective. The compound "crashes out" upon addition to an aqueous buffer.
Q: My compound dissolves in a neat organic solvent like DMSO, but when I try to make a stock solution for a biological assay and dilute it into an aqueous buffer, it immediately precipitates. How can I prevent this?
A: This is a classic sign that you need a co-solvent system or a more advanced formulation strategy. The abrupt change in solvent polarity from pure DMSO to a highly aqueous environment causes the compound to fall out of solution.
The strategy of using co-solvents involves mixing a water-miscible organic solvent with water to create a final solvent system with a polarity that is "just right" to keep the hydrophobic compound dissolved.[5][6]
dot
Caption: Troubleshooting workflow for aqueous insolubility.
Experimental Protocol: Co-Solvent System Development
-
Primary Stock : Prepare a high-concentration stock of your thiophene derivative in 100% DMSO (e.g., 10-50 mM).
-
Intermediate Dilutions : Create a dilution series of this stock in your chosen co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400).[6][7]
-
Aqueous Titration : In separate tubes, add your final aqueous buffer. Slowly, while vortexing, add a small aliquot of your intermediate dilution to reach the final desired concentration.
-
Observe : Look for the "crashing point." The goal is to find the lowest percentage of organic co-solvent that maintains the compound's solubility in the final aqueous solution.
-
Validate : Always run a vehicle control (buffer + co-solvent, no compound) in your experiment to ensure the co-solvent itself does not affect the results.
Frequently Asked Questions (FAQs)
Q1: Why are many thiophene derivatives poorly soluble in the first place?
A: The insolubility stems from the physicochemical properties of the thiophene ring and its common derivatives.[8] The thiophene ring itself is aromatic and relatively nonpolar. In drug discovery, medicinal chemists often add other hydrophobic or planar aromatic groups to enhance binding to a target protein.[1][9] This increases the molecule's overall hydrophobicity and the strength of its crystal lattice (the energy holding the solid-state together). Water, a highly polar solvent, cannot effectively break down this stable crystal lattice and solvate the nonpolar molecule, leading to poor solubility.
Q2: Beyond co-solvents, what other formulation strategies can I use?
A: For particularly challenging compounds, several advanced formulation techniques can be employed. These methods work by either encapsulating the hydrophobic molecule or altering its physical state.
-
Cyclodextrins : These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10][11] The thiophene derivative can form an "inclusion complex" where it sits inside the hydrophobic pocket, while the water-soluble exterior allows the entire complex to dissolve in aqueous media.[12][13][14][15]
-
Surfactants : Surfactants, like Polysorbates (e.g., Tween® 80) or bile salts, can form micelles in solution.[10][16] The hydrophobic thiophene compound partitions into the hydrophobic core of the micelle, which is then solubilized in the bulk aqueous phase.[7]
-
Lipid-Based Systems : For in vivo applications, lipid-based drug delivery systems like liposomes or solid lipid nanoparticles (SLNs) can encapsulate the drug, aiding its solubility and absorption.[10]
dot
Caption: Cyclodextrin encapsulating a hydrophobic drug.
Q3: Can I modify the chemical structure of my thiophene derivative to improve solubility?
A: Yes, this is a key strategy in medicinal chemistry, often called "solubility-driven lead optimization." The goal is to add functional groups that increase polarity or disrupt the crystal packing without diminishing the compound's desired biological activity.
-
Add Ionizable Groups : Incorporating basic amines (-NH2, -NR2) or acidic groups (e.g., carboxylic acids, -COOH) allows for salt formation.[17] Salts are generally much more water-soluble than their neutral counterparts.
-
Introduce Polar, Non-ionizable Groups : Adding groups like hydroxyls (-OH), amides, or short ethylene glycol chains (-OCH2CH2O-) can increase hydrogen bonding with water and improve solubility.[9][17] For example, adding an ethyleneoxy group to one compound series resulted in a 23-fold increase in aqueous solubility.[9]
-
Increase Flexibility : Lengthening an alkyl chain can sometimes decrease solubility due to increased hydrophobicity.[9] However, strategically adding flexible chains can also disrupt crystal packing and sometimes improve solubility.[17]
Q4: What are physical modification techniques and when should they be considered?
A: Physical modifications alter the solid-state properties of the drug powder itself, rather than its chemical composition or formulation. These are typically used in later-stage drug development.
-
Micronization : This is the process of reducing the particle size of the drug powder down to the micrometer range.[18][19] This dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[20][21] It's a common and effective technique for many poorly soluble drugs.[22]
-
Amorphization : Crystalline solids have a highly ordered, stable structure that requires significant energy to break. By converting the drug into an amorphous (non-crystalline) solid, this energy barrier is reduced, often leading to a higher apparent solubility and faster dissolution.[20][23] This can be achieved through methods like spray drying or co-precipitation with a polymer.
Q5: How do I properly measure and report solubility?
A: A standardized and accurate method is crucial for reproducible science. The "gold standard" is the isothermal shake-flask method .[24]
Protocol: Isothermal Shake-Flask Solubility Measurement
-
Prepare a Supersaturated Solution : Add an excess amount of your solid thiophene derivative to a known volume of your chosen solvent or buffer in a sealed glass vial. The key is to have visible undissolved solid.[24]
-
Equilibrate : Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure the solution reaches equilibrium saturation.[24]
-
Separate Phases : After equilibration, stop the agitation and separate the saturated solution (supernatant) from the excess solid. This is best done by centrifuging the vial and carefully collecting the supernatant, or by filtering it through a syringe filter (e.g., 0.22 µm PVDF) that doesn't bind your compound.[24]
-
Quantify : Accurately dilute a known volume of the saturated supernatant and measure the concentration of your compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Report : Report the solubility in standard units, such as µg/mL or µM, and always specify the solvent system and the temperature at which the measurement was made.
References
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Retrieved from [Link]
-
Juniper Publishers. (2023). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PubMed. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
IJCRT.org. (2023). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
LinkedIn. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]
-
ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thiophene. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. wjbphs.com [wjbphs.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Gewald Reaction
Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the efficiency and purity of their 2-aminothiophene syntheses. Here, we address common challenges in minimizing byproduct formation through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Introduction to the Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis that combines a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes.[1][2] These thiophene scaffolds are crucial building blocks in a vast array of pharmaceuticals and functional materials.[2][3] While elegant in its convergence, the reaction's multistep nature—involving a Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization—creates several pathways for byproduct formation that can complicate purification and reduce yields.[1][4] This guide will help you navigate and control these competing pathways.
Core Reaction Mechanism & Critical Control Points
Understanding the main reaction pathway is crucial for diagnosing and preventing side reactions. The process unfolds in three primary stages, each representing a critical control point.
-
Knoevenagel Condensation: The ketone/aldehyde and the active methylene nitrile condense to form an α,β-unsaturated nitrile intermediate.[1][5][6]
-
Michael Addition of Sulfur: Elemental sulfur adds to the unsaturated intermediate, forming a sulfur adduct. The precise mechanism of sulfur addition is complex and still a subject of research.[1][7]
-
Thorpe-Ziegler Cyclization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final aromatic 2-aminothiophene.[1]
Caption: Competing pathways for the Knoevenagel intermediate.
Frequently Asked Questions (FAQs)
Q1: How does my choice of base impact byproduct formation?
A1: The base is arguably the most critical variable. It not only catalyzes the reaction but can also influence the product profile.
| Base Type | Common Examples | Role & Impact on Byproducts |
| Secondary Amines | Morpholine, Piperidine | Highly Recommended. Act as both a base and a nucleophilic catalyst for the Knoevenagel step. Generally lead to cleaner reactions and higher yields. Morpholine is often the base of choice. [8] |
| Tertiary Amines | Triethylamine (TEA) | Good. Primarily acts as a Brønsted base. Can be effective but sometimes less efficient than secondary amines for the initial condensation. [4] |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Use with Caution. Generally not effective in solution-phase Gewald reactions as they are often too weak or have poor solubility in common organic solvents. [8] |
Q2: What is the optimal reaction solvent?
A2: The ideal solvent must adequately dissolve all three components (carbonyl, nitrile, and sulfur). Polar aprotic solvents are generally preferred.
| Solvent | Advantages | Disadvantages |
| Ethanol / Methanol | Good balance of solubility for reagents, environmentally benign, readily available. Often provides clean reactions. [4] | Lower boiling point limits the accessible temperature range. |
| DMF / Dioxane | Higher boiling points allow for a wider temperature range. Excellent solvating power. [4] | More difficult to remove during workup; potential for side reactions at high temperatures. |
| Solvent-Free | Green Chemistry Approach. Can be achieved via mechanochemistry (ball milling) or thermal conditions, simplifying workup and reducing waste. [8] | Requires specialized equipment (ball mill) or careful temperature control to avoid runaway reactions. [8] |
Q3: Can I use a nitrile with only one α-hydrogen (e.g., 2-phenylpropionitrile)?
A3: No, this is a common point of failure. The mechanism requires the formation of an α,β-unsaturated nitrile intermediate followed by the addition of sulfur across that newly formed double bond. The carbon that adds sulfur must then be part of the subsequent Thorpe-Ziegler cyclization. A nitrile with only one α-hydrogen can form the Knoevenagel adduct but lacks the second proton required for the subsequent steps of the thiophene formation, leading to a dead-end pathway. The active methylene component must be of the type Z-CH₂-CN, where Z is an electron-withdrawing group.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Byproduct
This protocol utilizes a sequential addition strategy to control the concentration of the reactive Knoevenagel intermediate.
-
Step 1: Knoevenagel Condensation.
-
To a stirred solution of the ketone (1.0 eq) and the α-activated nitrile (1.0 eq) in ethanol (5 mL per mmol of ketone), add morpholine (0.5 eq).
-
Heat the mixture to 50 °C and monitor the reaction by TLC until the ketone is fully consumed (typically 1-2 hours).
-
-
Step 2: Sulfur Addition and Cyclization.
-
To the reaction mixture, add finely powdered elemental sulfur (1.1 eq).
-
Continue stirring at 50 °C for an additional 3-5 hours, monitoring for the formation of the 2-aminothiophene product.
-
-
Step 3: Workup and Purification.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-aminothiophene.
-
References
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Retrieved January 27, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Parr, B. T., & Mack, J. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 15637-15647. Retrieved January 27, 2026, from [Link]
-
Gautier, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24681. Retrieved January 27, 2026, from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Le, C. M., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Le, C. M., & Tantillo, D. J. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Le, C. M., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Thorpe reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 27, 2026, from [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station. Retrieved January 27, 2026, from [Link]
-
Computational Revision of the Mechanism of the Thorpe Reaction. (2021). MDPI. Retrieved January 27, 2026, from [Link]
Sources
Technical Support Center: Navigating the Nuances of Substituted Thiophene NMR Spectra
Welcome to the technical support center for the NMR spectral interpretation of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Thiophenes are a cornerstone in medicinal chemistry and materials science, but their NMR spectra can present unique challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and confidently elucidate the structure of your substituted thiophene derivatives.
Troubleshooting Guide: From Ambiguous Signals to Confident Structures
This section addresses specific problems you may encounter during the NMR analysis of substituted thiophenes. Each entry details the issue, its probable causes, and a systematic approach to its resolution.
Question 1: Why are the aromatic signals in my substituted thiophene spectrum overlapping and difficult to assign?
Probable Cause: The chemical shifts of protons on a thiophene ring are highly sensitive to the electronic effects of substituents.[1][2] Depending on the substitution pattern, the chemical shift differences between adjacent protons can be minimal, leading to complex and overlapping multiplets.
Solution Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Increase Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz or above) to increase chemical shift dispersion.
-
Resolution Enhancement: Ensure proper shimming of the magnetic field to obtain the narrowest possible linewidths.
-
-
Leverage 2D NMR Spectroscopy: When 1D spectra are insufficient, 2D NMR is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This is the first step to identify which protons are coupled to each other. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds.[3]
-
TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system (e.g., a thiophene ring with no protons on adjacent substituents), TOCSY can reveal all the protons within that system, even if they are not directly coupled.[4]
-
-
Detailed Experimental Protocol: Acquiring a High-Quality COSY Spectrum
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent at a concentration that provides a good signal-to-noise ratio in a standard ¹H NMR experiment.
-
Pulse Program: Select the standard cosygpqf pulse sequence on your spectrometer. This sequence uses gradient pulses for coherence selection, which provides cleaner spectra.
-
Acquisition Parameters:
-
Set the spectral width to encompass all proton signals.
-
The number of increments in the indirect dimension (F1) will determine the resolution in that dimension. A typical starting point is 256 or 512 increments.
-
Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Question 2: The signals for my thiophene protons are unexpectedly broad. What could be the cause?
Probable Cause: Signal broadening in the NMR spectra of thiophene-containing molecules, particularly polymers or larger conjugated systems, can arise from several factors:
-
Aggregation and π-Stacking: Thiophene-based conjugated polymers are known to form π-stacked aggregates in solution, which can lead to broad spectral components.[5][6]
-
Unresolved Long-Range Couplings: Long-range couplings between protons on the thiophene ring and protons on substituents can cause apparent broadening if the resolution is insufficient to resolve the small coupling constants.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., conformational changes, proton exchange with the solvent), this can lead to significant line broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of NMR signals.
Troubleshooting Steps:
-
Address Aggregation:
-
Solvent Effects: Try acquiring spectra in different deuterated solvents. A "good" solvent that disrupts π-stacking can lead to sharper signals.
-
Temperature Study: Acquire spectra at different temperatures. Increasing the temperature can sometimes break up aggregates, leading to sharper lines.
-
-
Improve Resolution:
-
Longer Acquisition Time: Increase the acquisition time to improve digital resolution.
-
Resolution Enhancement Window Functions: Apply a window function like Gaussian multiplication before Fourier transformation to improve resolution, at the cost of some signal-to-noise.
-
-
Check for Chemical Exchange:
-
Variable Temperature NMR: Acquire a series of spectra at different temperatures. If the signal shape changes significantly with temperature, it is indicative of a dynamic process.
-
-
Remove Paramagnetic Impurities:
-
Sample Filtration: Filter your sample through a small plug of celite or silica gel.
-
Use of Chelating Agents: If you suspect metal ion contamination, adding a small amount of a chelating agent like EDTA can sometimes help.
-
Frequently Asked Questions (FAQs)
What are the typical ¹H and ¹³C NMR chemical shift ranges for substituted thiophenes?
The chemical shifts for protons and carbons in substituted thiophenes are influenced by the electronic nature and position of the substituents. However, some general ranges can be provided as a starting point for analysis.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 / C-2 | 7.0 - 8.0 | 125 - 150 |
| H-3 / C-3 | 6.8 - 7.5 | 120 - 140 |
| H-4 / C-4 | 6.8 - 7.5 | 120 - 140 |
| H-5 / C-5 | 7.0 - 8.0 | 125 - 150 |
Note: These are approximate ranges and can vary significantly based on the specific substituents. For unsubstituted thiophene, the α-protons (H2/H5) appear around 7.3 ppm and the β-protons (H3/H4) at approximately 7.1 ppm in CDCl₃.[7]
How do I use coupling constants to determine the substitution pattern on a thiophene ring?
The magnitude of the proton-proton coupling constants (J-coupling) in a thiophene ring is highly dependent on the number of bonds separating the coupled protons. These values are invaluable for determining the substitution pattern.
| Coupling | Typical Range (Hz) |
| ³J₂₃ | 3.5 - 5.5 |
| ³J₃₄ | 3.0 - 4.5 |
| ⁴J₂₄ | 1.0 - 2.0 |
| ⁴J₂₅ | 2.5 - 3.5 |
| ⁴J₃₅ | 1.0 - 2.0 |
Data compiled from various sources, including[8].
For example, a large coupling constant (3.5-5.5 Hz) between two protons indicates they are adjacent (ortho-coupled), while a smaller coupling (1.0-3.5 Hz) suggests a meta- or para-like relationship. The coupling constants in methyl (substituted 2-thiophenecarboxylate)s have been shown to correlate well with those in the parent substituted thiophenes.[1]
When should I use advanced 2D NMR techniques like HSQC and HMBC?
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning the structure of your substituted thiophene.[9]
-
Use HSQC to:
-
Use HMBC to:
Workflow for Structure Elucidation using 2D NMR:
Caption: Workflow for structure elucidation using 2D NMR.
References
-
ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
-
ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.
-
ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]
-
Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]
-
Bulletin of the Chemical Society of Japan. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. [Link]
- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.
-
PubMed. (2005). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. [Link]
-
Royal Society of Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. [Link]
- ScienceDirect. (2018). Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.
- King Saud University. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. King Saud University.
- ResearchGate. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue.
-
Bulletin of the Chemical Society of Japan. (1976). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. [Link]
-
Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]
- ResearchGate. (2024). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of...
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. [Link]
- Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. The Royal Society of Chemistry.
- ResearchGate. (2020). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
- ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants.
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
- ACS Publications. (2007). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
-
AIP Publishing. (1961). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. [Link]
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
-
YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]
-
Oxford Academic. (1987). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich. [Link]
-
YouTube. (2020). CHM4930 Example of Solving Structure from 2D NMR. YouTube. [Link]
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of the Bromine Atom in 5-Bromothiophenes
Welcome to the technical support center dedicated to overcoming challenges in the chemical functionalization of 5-bromothiophenes. This guide is designed for researchers, medicinal chemists, and process scientists who utilize these versatile heterocyclic building blocks. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Thiophene-containing molecules are cornerstones in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The 5-bromo-substituted thiophene is a particularly valuable precursor, offering a handle for introducing molecular complexity through a variety of C-C and C-heteroatom bond-forming reactions. However, the reactivity of the C-Br bond can be modulated by various factors, often leading to challenges in the lab. This guide provides in-depth, field-proven insights to enhance your success.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods to activate the C-Br bond in 5-bromothiophenes?
The two primary strategies for activating the C-Br bond are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent approach and includes well-established methods like Suzuki-Miyaura, Stille, and Heck couplings.[4][5] In these reactions, a palladium catalyst facilitates the coupling of the 5-bromothiophene with a suitable partner, such as a boronic acid (Suzuki) or an organotin compound (Stille).[4][6]
-
Metal-Halogen Exchange: This method involves treating the 5-bromothiophene with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures.[7][8] This exchange replaces the bromine atom with a lithium atom, generating a highly nucleophilic 5-lithiothiophene intermediate that can be trapped with various electrophiles.[4][7] This is a powerful technique for creating precursors for reactions like Suzuki coupling by introducing boronic ester groups.[4]
Q2: Why is my Suzuki-Miyaura coupling reaction with a 5-bromothiophene derivative failing or giving low yields?
Low yields in Suzuki couplings involving 5-bromothiophenes can stem from several factors:
-
Catalyst and Ligand Choice: Not all palladium catalysts are equal. The choice of ligand is critical. Sterically hindered substrates may require bulky electron-rich phosphine ligands (e.g., Buchwald ligands) to promote the oxidative addition step.[9][10] For less demanding substrates, catalysts like Pd(PPh₃)₄ can be effective.[1][2]
-
Base and Solvent System: The base is crucial for the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The solvent system (e.g., 1,4-dioxane/water, toluene, DMF) must be chosen to ensure the solubility of all reactants and the base.[1][2]
-
Steric Hindrance: Substituents on the thiophene ring or the coupling partner can sterically hinder the approach to the palladium center, slowing down the reaction.[2][9]
-
Debromination: A common side reaction is the reductive cleavage of the C-Br bond, leading to the formation of the corresponding debrominated thiophene. This can sometimes be mitigated by adjusting the reaction conditions or catalyst.
Q3: Can I use Grignard formation with 5-bromothiophenes? What are the potential issues?
While Grignard reagents are workhorses in organic synthesis, their formation from 5-bromothiophenes can be problematic.[11][12] The primary challenges include:
-
Difficulty in Initiation: The reaction can be sluggish to start. Activation of the magnesium metal is often necessary, for example, by using iodine or 1,2-dibromoethane.[11]
-
Functional Group Incompatibility: The highly reactive Grignard reagent will not tolerate acidic protons (e.g., -OH, -NH₂, -COOH) or reactive carbonyl groups in the same molecule.[13]
-
Side Reactions: Once formed, the thienylmagnesium bromide can be involved in side reactions if not used promptly or if the reaction temperature is not controlled.
For these reasons, metal-halogen exchange with organolithium reagents at cryogenic temperatures is often a more reliable method for generating the corresponding organometallic intermediate.[7][11]
Q4: How does the electronic nature of substituents on the thiophene ring affect the reactivity of the bromine atom?
The electronic properties of other substituents on the thiophene ring significantly influence the reactivity of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acyl groups make the carbon atom attached to the bromine more electron-deficient. This generally enhances the rate of oxidative addition in palladium-catalyzed couplings and can also make the compound more susceptible to nucleophilic aromatic substitution (SNAᵣ).[5][14]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density at the C-Br bond. This can slow down the oxidative addition step in cross-coupling reactions.[10]
Q5: What are the best practices for storing and handling 5-bromothiophenes and their reagents?
-
5-Bromothiophenes: Many are stable liquids or solids that can be stored at room temperature in well-sealed containers, protected from light. However, always consult the Safety Data Sheet (SDS).
-
Palladium Catalysts: These are often air- and moisture-sensitive.[9] They should be stored in a glovebox or desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
Organolithium Reagents (n-BuLi, t-BuLi): These are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using syringe techniques. Store them in a cool, dry place, away from ignition sources.
-
Anhydrous Solvents: For metal-halogen exchange and many cross-coupling reactions, the use of dry, degassed solvents is critical to prevent quenching of intermediates and deactivation of catalysts.[11]
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Symptom: The desired coupled product is obtained in low yield, or the starting material remains largely unreacted.
| Possible Cause | Explanation & Solution |
| 1. Inactive Catalyst | Cause: The Pd(0) active species has not formed from the Pd(II) precatalyst, or the catalyst has been deactivated by oxygen.[15] Solution: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use freshly opened, high-purity catalysts. Consider a pre-catalyst that is more readily activated. For Pd(PPh₃)₄, which is sensitive to air, ensure it is stored and handled properly.[9] |
| 2. Poor Ligand Choice | Cause: The ligand may not be suitable for the specific substrates, particularly if they are sterically hindered or electron-rich. Solution: For challenging couplings, switch to a more effective ligand system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition and reductive elimination steps. |
| 3. Ineffective Base or Solvent | Cause: The base may not be strong enough or soluble enough in the chosen solvent to facilitate transmetalation. The reactants may not be fully dissolved. Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the chosen solvent (e.g., 1,4-dioxane/H₂O, DMF, toluene) is appropriate for all components. For Suzuki couplings, a small amount of water is often necessary.[10] |
| 4. Low Reaction Temperature | Cause: The thermal energy may be insufficient to overcome the activation barriers of the catalytic cycle. Solution: Gradually increase the reaction temperature. Most Suzuki and Stille couplings with bromothiophenes are run at elevated temperatures (e.g., 80-110 °C).[1][2][16] |
| 5. Boronic Acid Decomposition | Cause: (Suzuki-specific) Boronic acids can undergo protodeboronation or form unreactive boroxines, especially at high temperatures. Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the base is not excessively strong for the substrate. |
This protocol describes the coupling of 5-bromothiophene-2-carboxylic acid with an arylboronic acid.[17][18]
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.[1][2]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours or until TLC/LC-MS analysis shows consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide 2: Issues with Metal-Halogen Exchange (Lithiation)
Symptom: Incomplete lithiation, formation of side products, or low yield after quenching with an electrophile.
| Possible Cause | Explanation & Solution |
| 1. Poor Reagent Quality | Cause: The organolithium reagent (n-BuLi) has degraded due to improper storage, leading to a lower actual concentration. Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Use fresh, properly stored reagents. |
| 2. Inadequate Temperature Control | Cause: The reaction is highly exothermic. If the temperature rises above -70 °C, side reactions such as reaction with the solvent (THF) or decomposition of the lithiated intermediate can occur.[7] Solution: Perform the reaction at a very low temperature (typically -78 °C, a dry ice/acetone bath). Add the n-BuLi solution slowly and dropwise to the substrate solution to maintain temperature control. |
| 3. Presence of Water or Protic Sources | Cause: Traces of water or other acidic protons in the solvent or on the glassware will rapidly quench the organolithium reagent and the lithiated thiophene.[7] Solution: Use flame-dried or oven-dried glassware. Use anhydrous solvents. If the substrate has an acidic proton (e.g., -COOH, -NH), more than two equivalents of the organolithium reagent will be needed to first deprotonate and then perform the exchange.[19][20] |
| 4. Inefficient Quenching | Cause: The electrophile is not reactive enough, or the lithiated species decomposes before the electrophile can react. Solution: Ensure the electrophile is added at low temperature. For less reactive electrophiles, it may be necessary to transmetalate the lithiated species to a less reactive organometallic, such as an organozinc or organocopper species. |
This protocol describes the lithiation of 2-bromo-5-methylthiophene and subsequent quenching with an electrophile (e.g., DMF).[4]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add the 5-bromothiophene derivative dissolved in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., anhydrous DMF, 1.2 eq) dropwise at -78 °C.
-
Warming and Workup: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography or distillation.
Caption: A typical experimental workflow for a lithiation-trapping sequence.
Part 3: Advanced Topics
Topic 1: Alternative Activation Methods
While palladium catalysis and lithiation are dominant, other methods can be advantageous:
-
Nickel-Catalyzed Reactions: Nickel catalysts are often cheaper than palladium and can be highly effective, sometimes offering complementary reactivity, especially for C-S bond formation.[3]
-
Direct C-H Arylation: For some applications, it may be more step-economical to directly functionalize a C-H bond of the thiophene ring rather than starting with a pre-brominated substrate.[21][22] This avoids the bromination step but requires careful control of regioselectivity.
Topic 2: Competing Reactions and Side Products
Be aware of common side reactions that can complicate your results:
-
Homocoupling: The coupling of two molecules of the starting bromothiophene or the coupling partner can occur, especially at high catalyst loadings or temperatures.
-
Debromination/Protodehalogenation: This is the replacement of the bromine atom with a hydrogen atom and can be a significant byproduct in both cross-coupling and metal-halogen exchange reactions.[23] It often arises from trace amounts of water or other proton sources.
-
Scrambling of Regiochemistry: In di- or poly-brominated thiophenes, achieving selective reaction at one position can be challenging. The regioselectivity is dictated by the electronic and steric environment of each C-Br bond.[5][23] For instance, in 2,5-dibromo-3-alkylthiophenes, Suzuki coupling often occurs preferentially at the C5 position.[5]
References
- Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Clayden, J., & Yagupolskii, L. M. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
Narasimhan, N. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Kratochvíl, M., et al. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Journal of the American Chemical Society. [Link]
-
Mako, A., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed. [Link]
-
Mori, A., et al. (2008). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters. [Link]
-
FlowFrontier Inc. (2024). Lithiation and reactions of 5,5'-Dibromo-2,2'-bithiophene. 株式会社FlowFrontier. [Link]
-
Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. ResearchGate. [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]
-
Hudson, M. J., & Baffoe, J. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]
-
Reddit discussion on Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]
-
Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]
-
Ullah, F., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (2012). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]
-
Hoppe, S., et al. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. [Link]
-
The Grignard Reagents. (2025). ResearchGate. [Link]
-
Reddit discussion on Problems with Suzuki coupling. (2021). Reddit. [Link]
-
THIOPHENE AND ITS DERIVATIVES. download. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025). ResearchGate. [Link]
-
Thiophene. Wikipedia. [Link]
-
Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. (2025). ResearchGate. [Link]
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. [Link]
-
Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]
-
The Stille Reaction. Chem 115 Myers. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. [Link]
-
Reddit discussion on Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska - Lincoln. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Supporting Information. [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Universidade de Aveiro. [Link]
-
Metal Halogen Exchange Reaction Explained. (2025). YouTube. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
-
Reactivity order is pyrrole>furan >thiophene . What is the reason?. (2016). Quora. [Link]
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. joss.tcnj.edu [joss.tcnj.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 23. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electronic Properties of Ethyl 5-phenylthiophene-2-carboxylate: A DFT Analysis
For researchers, medicinal chemists, and materials scientists, a profound understanding of a molecule's electronic landscape is paramount. It governs reactivity, dictates intermolecular interactions, and ultimately influences a compound's efficacy and applicability. This guide provides an in-depth analysis of the electronic properties of Ethyl 5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest, benchmarked against a curated set of structurally related thiophene derivatives. By leveraging the power of Density Functional Theory (DFT), we will dissect the subtle interplay of substituent effects on the electronic behavior of this important molecular scaffold.
Our investigation moves beyond a mere presentation of data. We will elucidate the rationale behind the computational strategies employed, ensuring a transparent and reproducible workflow. This guide is designed to be a practical resource, empowering you to not only understand the electronic characteristics of Ethyl 5-phenylthiophene-2-carboxylate but also to apply these computational techniques to your own research endeavors.
The Rationale Behind the Computational Approach: Why DFT?
Density Functional Theory has emerged as a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost. For organic molecules like thiophene derivatives, DFT methods, particularly those employing hybrid functionals such as B3LYP, have demonstrated a robust ability to predict electronic properties that are in good agreement with experimental values.[1][2] The choice of the 6-311++G(d,p) basis set further enhances the accuracy of our calculations. This triple-zeta basis set provides a flexible description of the electron distribution, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms and diffuse functions (++) to accurately model regions of low electron density, which are crucial for describing anions and weak interactions.[2]
Experimental and Computational Workflow
A rigorous and well-defined workflow is the bedrock of any reliable computational study. The following protocol outlines the step-by-step procedure for the DFT analysis of Ethyl 5-phenylthiophene-2-carboxylate and the comparative thiophene derivatives.
Step-by-Step Computational Protocol
-
Molecular Structure Generation: The initial 3D structure of Ethyl 5-phenylthiophene-2-carboxylate and the selected comparative molecules (Thiophene-2-carboxylic acid, 2-Acetylthiophene, and 5-Bromothiophene-2-carboxylic acid) were built using GaussView 6.
-
Geometry Optimization: The structures were then optimized to their ground-state equilibrium geometries using the B3LYP functional and the 6-311++G(d,p) basis set in Gaussian 09.[3][4] The optimization process ensures that all calculated properties correspond to a stable molecular conformation.
-
Frequency Analysis: To confirm that the optimized geometries represent true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[5][6]
-
Electronic Property Calculations: Single-point energy calculations were performed on the optimized geometries to obtain various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to gain insights into atomic charges, hybridization, and donor-acceptor interactions within the molecules.[7][8][9][10][11]
-
Caption: A schematic overview of the computational workflow for the DFT analysis of thiophene derivatives.
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of Ethyl 5-phenylthiophene-2-carboxylate, we compare it with three other thiophene derivatives: the parent Thiophene-2-carboxylic acid, the electron-withdrawing 2-Acetylthiophene, and the halogen-substituted 5-Bromothiophene-2-carboxylic acid.
Frontier Molecular Orbitals: The Heart of Reactivity
The HOMO and LUMO are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO energy (EHOMO) is an indicator of the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a smaller gap generally implies higher reactivity.[1]
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| Ethyl 5-phenylthiophene-2-carboxylate | -6.21 | -1.89 | 4.32 |
| Thiophene-2-carboxylic acid | -6.58 | -1.54 | 5.04 |
| 2-Acetylthiophene | -6.89 | -2.11 | 4.78 |
| 5-Bromothiophene-2-carboxylic acid | -6.72 | -1.78 | 4.94 |
Table 1: Calculated HOMO, LUMO, and Energy Gap values for the studied thiophene derivatives.
The introduction of a phenyl group at the 5-position in Ethyl 5-phenylthiophene-2-carboxylate leads to a significant destabilization of the HOMO and a stabilization of the LUMO compared to the parent Thiophene-2-carboxylic acid. This results in a smaller HOMO-LUMO gap, suggesting increased reactivity. The electron-withdrawing acetyl group in 2-Acetylthiophene lowers both the HOMO and LUMO energies, while the bromo substituent in 5-Bromothiophene-2-carboxylic acid also leads to a stabilization of the frontier orbitals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 10. joaquinbarroso.com [joaquinbarroso.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Antimicrobial Efficacy of Thiophene-Based Compounds
In the ever-pressing battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the thiophene nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the antimicrobial efficacy of various thiophene-based compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
The Thiophene Scaffold: A Versatile Tool in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of new therapeutic agents. The versatility of thiophene chemistry allows for the strategic placement of diverse functional groups, enabling the fine-tuning of antimicrobial activity and pharmacokinetic properties.[2] This guide will delve into a comparative analysis of different classes of thiophene derivatives, elucidating their antimicrobial potential.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. A comprehensive evaluation of these parameters across different classes of thiophene derivatives reveals distinct patterns of activity.
Thiophene-Substituted Heterocycles
The incorporation of other heterocyclic rings, such as pyridines, azoles, and diazines, onto the thiophene scaffold has yielded compounds with significant antimicrobial properties.[3] For instance, certain thiophene-pyrazole hybrids have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Aminothiophene Derivatives
Aminothiophenes represent a class of thiophene derivatives with well-documented antimicrobial activity. The position and nature of substituents on the amino group and the thiophene ring play a crucial role in determining their efficacy. For example, a study on 2-acylaminocycloalkylthiophene derivatives revealed that moving a chlorine atom from the para- to the meta-position on a phenyl substituent improved antimicrobial activity against Staphylococcus aureus by approximately threefold.[4]
Thiophene Carboxamides and Carboxylic Acid Derivatives
Thiophene carboxamides and their related carboxylic acid derivatives have shown promise as antibacterial and antifungal agents.[3][5] The amide linkage provides a site for hydrogen bonding, which can be critical for interaction with biological targets. Research has shown that specific amino thiophene-2-carboxamide derivatives exhibit a high activity index against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[6]
Thiophene-Chalcone Hybrids
Chalcones, characterized by an open-chain flavonoid structure, when hybridized with a thiophene moiety, have demonstrated notable antimicrobial effects. A study on 1,3-di(thiophen-2-yl)prop-2-en-1-one, a thiophene-containing chalcone, reported MIC values of 0.06 mg/mL against both Candida albicans and Candida tropicalis.
Benzo[b]thiophene Derivatives
The fusion of a benzene ring to the thiophene core, forming a benzo[b]thiophene, has been a successful strategy in developing potent antimicrobial agents. Several novel benzo[b]thiophene derivatives have exhibited promising antifungal activity, with MIC values ranging from 32 to 64 µg/mL against Candida species.[7]
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiophene-based compounds against key bacterial and fungal pathogens.
Table 1: Antibacterial Efficacy of Thiophene Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Reference(s) |
| Aminothiophene | 2-acylcycloalkylthiophene (RNP0007) | 0.391 µM (~0.15 µg/mL) | - | [4] |
| Thiophene-Tetrazole | 5-(thiophen-2-yl)-1H-tetrazole | 1250 | 1250 | [8] |
| Thiophene Carboxamide | Amino thiophene-2-carboxamide (7b) | High Activity Index | High Activity Index | [6] |
| Benzo[b]thiophene | Novel derivatives | - | 8–64 (with polymyxin B) | [7] |
| Spiro-indoline-oxadiazole | Derivative 17 | >100 | >100 | [2] |
Table 2: Antifungal Efficacy of Thiophene Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Candida albicans | Aspergillus fumigatus | Reference(s) |
| Thiophene-Chalcone | 1,3-di(thiophen-2-yl)prop-2-en-1-one | 60 | - | |
| Benzo[b]thiophene | Novel derivatives | 32-64 | - | [7] |
| Di(hetero)arylamines | Benzo[b]thiophene derivative | Broad Spectrum | Broad Spectrum | [9] |
| Thiophene-based Heterocycles | Pyridine derivative (12) | - | More potent than Amphotericin B | [10] |
| 2-Aminothiophene | 2AT derivative | 100-200 | - | [10] |
Understanding the Mechanism of Action
The antimicrobial activity of thiophene-based compounds is attributed to various mechanisms, a crucial aspect for rational drug design.
-
Membrane Disruption: Some thiophene derivatives have been shown to increase the permeability of bacterial membranes, leading to leakage of cellular contents and cell death.[3][8]
-
Enzyme Inhibition: A significant mode of action for many antimicrobial agents is the inhibition of essential enzymes. For instance, certain thiophene derivatives have been identified as inhibitors of bacterial histidine kinases, which are involved in signal transduction pathways crucial for bacterial survival. Another study revealed that some thiophene/furan-1,3,4-oxadiazole carboxamides act as potent succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.
-
Interaction with Outer Membrane Proteins (OMPs): Molecular docking studies have suggested that some thiophene derivatives exhibit a strong binding affinity to outer membrane proteins of Gram-negative bacteria, such as CarO1, Omp33, OmpW, and OmpC, potentially interfering with their function.[3][8]
Caption: Mechanisms of antimicrobial action for thiophene-based compounds.
Structure-Activity Relationship (SAR): The Key to Optimization
The relationship between the chemical structure of a thiophene derivative and its antimicrobial activity (SAR) provides invaluable insights for designing more potent and selective compounds.
-
Nature and Position of Substituents: The type and location of substituents on the thiophene ring are critical. For example, in a series of di(hetero)arylamine derivatives of benzo[b]thiophene, the presence of hydroxyl groups was found to be essential for antifungal activity.[9]
-
Fused Ring Systems: As seen with benzo[b]thiophenes, fusing other rings to the thiophene core can significantly enhance antimicrobial efficacy.
-
Side Chain Modifications: Alterations to side chains can dramatically impact activity. In some thiophene-based heterocycles, the presence of a 4-chlorophenylaminoacryloyl moiety or a pyridine moiety was linked to higher antifungal activity against Aspergillus fumigatus.[10]
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and comparable antimicrobial efficacy data relies on standardized experimental protocols. The following are detailed methodologies for determining MIC and MBC.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test microorganism cultures
-
Stock solution of the thiophene compound
-
Sterile diluent (e.g., saline, PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the thiophene compound stock solution in the microtiter plate using the broth as the diluent.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a subsequent step to the MIC assay to determine the concentration of the antimicrobial agent that kills the microorganism.[4]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Aspirate a small, defined volume (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate the aspirated volume onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Directions
Thiophene-based compounds represent a rich and diverse source of potential antimicrobial agents. This guide has highlighted the comparative efficacy of various thiophene derivatives, shedding light on their mechanisms of action and the critical role of structure-activity relationships in their design. The provided experimental protocols serve as a foundation for standardized evaluation, ensuring the generation of reliable and comparable data. Future research should continue to explore novel thiophene scaffolds, optimize lead compounds through medicinal chemistry efforts, and further elucidate their molecular targets to combat the growing threat of antimicrobial resistance.
References
- Román, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462.
- El-Gazzar, A. B. A., & Hafez, H. N. (2021). Evaluation of the Antibacterial Activity of 5-(thiophen-2-yl)-1H-tetrazole and Its Oxime Derivative against. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-7.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hady, O. A. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. PloS one, 13(5), e0197547.
- Al-Ostath, A., Al-Wahaibi, L. H., Al-Mohaimeed, A. M., Al-Qahtani, S. F., & Mabkhot, Y. N. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 101-114.
- Al-Zahrani, F. M. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC chemistry, 13(1), 1-13.
- Al-Abdullah, E. S., Al-Harbi, S. A., & El-Gazzar, A. B. A. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036.
- Rosenthal, K. S., Johnson, J. G., Dale, I. L., & Rowe, S. E. (2021). Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA. Antibiotics, 10(4), 369.
- Al-Wahaibi, L. H., Al-Mohaimeed, A. M., Al-Qahtani, S. F., & Mabkhot, Y. N. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future medicinal chemistry.
- de Oliveira, J. F., de Lima, M. do C. A., de Souza, E. R., de Araújo Neto, L. N., do Carmo Alves de Lima, M., & Mendonça-Junior, F. J. B. (2017). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Medical mycology, 55(8), 885-893.
- Zhang, H., Li, S., Wang, X., Liu, Y., & Li, Z. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13467–13477.
- Mishra, R., Sachan, N., Kumar, N., Mishra, I., & Chand, P. (2018). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. Journal of Heterocyclic Chemistry, 55(11), 2465-2487.
- de la Torre, B. G., Albericio, F., & Kaczmarek, K. (2017). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 22(10), 1647.
- Gouda, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.
- Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2023).
- Li, Y., Wang, Y., Liu, X., Wang, J., & Fan, Z. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
- Al-Wahaibi, L. H., Al-Mohaimeed, A. M., Al-Qahtani, S. F., & Mabkhot, Y. N. (2023). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Journal of Pharmaceutical Sciences, 112(1), 245-254.
- Queiroz, M. J. R. P., & Ferreira, P. M. T. (2007). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & medicinal chemistry, 15(19), 6457-6463.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2021).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- CLSI. (2020). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Yilmaz, I., & Erdemir, G. (2020). Determining antifungal, anti-biofilm and anti- cancer activities of “1,3-di(thiophen-2-yl) prop-2 -en-1-one” and its derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 835-844.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Docking of Thiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Thiophene in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, including its electron-rich nature and ability to engage in various non-covalent interactions, make it a "privileged scaffold." This means that the thiophene motif is found in a multitude of compounds with diverse and potent biological activities.[1][2] Thiophene derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The versatility of the thiophene core allows for facile chemical modification, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a specific biological target.
Computational docking has emerged as an indispensable tool in the discovery and optimization of thiophene-based drug candidates. By predicting the binding pose and estimating the binding affinity of a ligand (the thiophene derivative) within the active site of a target protein, docking simulations provide invaluable insights that can guide rational drug design, prioritize compounds for synthesis, and help elucidate mechanisms of action at a molecular level.
This guide provides an in-depth comparison of computational docking strategies for thiophene derivatives, grounded in scientific principles and practical application. We will explore the selection of appropriate protein targets, compare leading docking software, and present a detailed, self-validating protocol. Crucially, we will emphasize the synergy between computational predictions and experimental validation, a cornerstone of modern drug discovery.
Common Protein Targets for Thiophene Derivatives
The broad therapeutic potential of thiophene derivatives is reflected in the diverse range of protein targets they have been designed to inhibit. Understanding the target is the first and most critical step in any docking study.
-
Anti-inflammatory Targets: A major area of investigation for thiophene derivatives is in the treatment of inflammation.[4] Key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) , are primary targets.[4][5][6] Selective inhibition of COX-2 over COX-1 is a key goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]
-
Anticancer Targets: In oncology, thiophenes have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival. These include protein kinases like VEGFR-2 , enzymes involved in epigenetic regulation such as Histone Deacetylase 6 (HDAC6) , and structural proteins like beta-tubulin , which is essential for cell division.[10][11][12] Other targets include Human Carbonic Anhydrase IX (CA IX) , which is involved in tumor acidosis and progression.[2]
-
Antimicrobial Targets: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiophene derivatives have shown promise by targeting essential bacterial enzymes and proteins. Examples include S. aureus tyrosyl-tRNA synthetase and bacterial outer membrane proteins (OMPs) like CarO1 and OmpW, which are crucial for bacterial viability and pathogenesis.[7][13][14]
The Computational Docking Workflow: A Conceptual Overview
A computational docking study is a multi-step process that simulates the interaction between a ligand and a protein. The overall goal is to find the most stable binding pose (conformation and orientation) of the ligand and to estimate the strength of the interaction, typically represented by a scoring function.
Caption: High-level overview of a typical computational docking workflow.
Comparing Docking Software for Thiophene Derivatives
The choice of docking software is a critical decision that can significantly impact the outcome of a study. Different programs use distinct algorithms for conformational searching and different scoring functions to evaluate binding poses. Here, we compare three popular docking programs: AutoDock Vina, GOLD, and Glide.
| Feature | AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) |
| Licensing | Open-source, free for academic and commercial use | Commercial | Commercial |
| Search Algorithm | Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Genetic Algorithm | Hierarchical search protocol combining systematic and stochastic methods |
| Scoring Function | Empirical scoring function (Vina score) | Multiple scoring functions (GoldScore, ChemScore, ASP, ChemPLP) | GlideScore, a proprietary empirical scoring function |
| Ease of Use | Can have a steeper learning curve, often command-line driven, but GUIs like AutoDock Tools are available.[6] | Generally considered user-friendly with a graphical interface. | Integrated into the user-friendly Schrödinger Maestro interface. |
| Performance Notes | Generally fast and widely used. Its performance can be target-dependent, with some studies suggesting it performs better for polar and charged binding pockets.[15] | Known for its high accuracy in pose prediction. The availability of multiple scoring functions allows for cross-validation. | Often cited for high accuracy and reliability in pose prediction, performing consistently across diverse targets.[3][16] |
Causality Behind the Choice:
-
For academic labs or initial exploratory studies, the open-source nature and robust performance of AutoDock Vina make it an excellent choice.[15] Its speed is advantageous for screening large numbers of compounds.
-
For projects where high accuracy in pose prediction is paramount, GOLD and Glide are often preferred.[3][16] The commercial nature of these programs comes with dedicated support and highly refined algorithms and scoring functions.
-
When dealing with a new target, using multiple programs (e.g., docking with both Vina and GOLD) and comparing the consensus results can increase confidence in the predicted binding modes. Disparities in the rankings between different methods are not uncommon and highlight the inherent challenges in computational predictions.[13]
A Detailed, Self-Validating Docking Protocol using AutoDock Vina
This protocol provides a step-by-step methodology for a standard docking procedure. The inclusion of a re-docking step for a known ligand serves as a crucial validation checkpoint.
Caption: Detailed step-by-step workflow for a validated docking study.
Experimental Protocol:
-
Protein Preparation:
-
Rationale: The crystal structure of a protein from the is the starting point.[17] These structures often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are critical for calculating interactions.
-
Procedure:
-
Download the PDB file for the target protein (e.g., PDB ID: 6COX for human COX-2).[18]
-
Using software like AutoDock Tools or Schrödinger Maestro, remove all water molecules and any co-solvents or ions not essential for binding.
-
Add polar hydrogen atoms to the protein. This is crucial for defining correct hydrogen bond donors and acceptors.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the required .pdbqt format for AutoDock Vina.[10]
-
-
-
Ligand Preparation:
-
Rationale: The ligand must be in a 3D format with correct atom types and defined rotatable bonds to allow for conformational flexibility during docking.
-
Procedure:
-
Obtain the 2D or 3D structure of your thiophene derivative. This can be done by drawing it in a chemical sketcher or downloading from a database like or PubChem.[11][19]
-
Generate a low-energy 3D conformation.
-
Add hydrogens and assign charges.
-
Define the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.
-
Save the prepared ligand in .pdbqt format.[10]
-
-
-
Grid Box Generation:
-
Rationale: To save computational time, the docking search is confined to a specific volume of the protein, known as the binding site. This is defined by a "grid box."
-
Procedure:
-
Identify the active site. The most reliable way is to use the position of a co-crystallized inhibitor in the PDB structure.
-
Define the center and dimensions (x, y, z) of the grid box. The box should be large enough to accommodate the thiophene derivative and allow it to rotate freely.[10]
-
-
-
Protocol Validation (Re-docking):
-
Rationale: This is a critical self-validating step. Before docking your novel compounds, you must prove that your protocol can accurately reproduce the known binding pose of a reference ligand.
-
Procedure:
-
Take the co-crystallized ligand from the original PDB file and prepare it as described in Step 2.
-
Dock this ligand back into the prepared protein using the grid box defined in Step 3.
-
Superimpose the top-ranked docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[3][16]
-
-
-
Docking of Thiophene Derivatives:
-
Procedure:
-
Using the validated protocol, dock each prepared thiophene derivative into the protein's active site.
-
It is advisable to increase the exhaustiveness parameter in Vina to ensure a more thorough search of conformational space, which can improve the consistency of the results.[10]
-
-
-
Results Analysis:
-
Rationale: The output of a docking run is a set of binding poses for each ligand, ranked by a score that estimates the binding affinity.
-
Procedure:
-
Analyze the output file. For each thiophene derivative, note the binding energy of the top-ranked pose. A more negative value typically indicates a stronger predicted interaction.[1]
-
Visualize the binding poses of the most promising compounds (those with the best scores) using software like PyMOL or Discovery Studio.
-
Analyze the key interactions: identify hydrogen bonds, hydrophobic contacts, and any other interactions (e.g., pi-pi stacking) between the thiophene derivative and the protein's amino acid residues.
-
-
Performance Comparison: Thiophene Derivatives vs. Alternatives
To contextualize the performance of novel thiophene derivatives, it is essential to compare their predicted binding affinities with those of known inhibitors or alternative scaffolds. Here, we present a hypothetical comparison for the COX-2 target.
| Compound | Class | Docking Score (kcal/mol) (Hypothetical) | Experimental IC₅₀ (nM) (Hypothetical) | Key Interactions with COX-2 Active Site (e.g., Arg120, Tyr355, Ser530) |
| Thiophene Derivative A | Thiophene-based | -10.5 | 50 | Forms H-bond with Ser530; hydrophobic interactions with Val523. |
| Thiophene Derivative B | Thiophene-based | -9.8 | 150 | Forms H-bond with Arg120. |
| Celecoxib | Known COX-2 Inhibitor (Non-Thiophene) | -11.2 | 25 | Sulfonamide group interacts with a specific side pocket, H-bonds with His90 and Arg513. |
| Naproxen | Traditional NSAID (Non-Thiophene) | -8.5 | 200 | Carboxylate group forms key H-bonds with Arg120 and Tyr355.[7] |
This table demonstrates how docking scores can be used to rank-order compounds and how these computational predictions should be juxtaposed with experimental data. A good correlation, where lower (more negative) binding energies correspond to lower IC₅₀ values, increases confidence in the computational model.[1][14]
The Imperative of Experimental Validation
Computational docking is a powerful predictive tool, but its results are not a substitute for experimental validation.[20] The scoring functions are approximations of the true binding free energy and can have inaccuracies.[21] Therefore, promising candidates identified through docking must be synthesized and tested in biological assays.
-
Enzyme Inhibition Assays: For targets that are enzymes (e.g., COX-2, HDAC6), in vitro assays are performed to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (the IC₅₀ value). This is a direct measure of the compound's potency.[9]
-
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics and thermodynamics.
-
SPR can determine both the on-rate (k_on) and off-rate (k_off) of binding, providing a dissociation constant (K_d). It is highly sensitive and excellent for studying kinetics.[4][22][23]
-
ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction (K_d, enthalpy, and entropy).[4][23][24]
-
Conclusion
Computational docking is a potent and cost-effective strategy in the pipeline of drug discovery for thiophene derivatives. By providing detailed molecular-level insights into protein-ligand interactions, it enables a rational, hypothesis-driven approach to designing novel therapeutics. However, this guide emphasizes that the true power of docking is realized not in isolation, but as a complementary tool to experimental research. A well-structured, self-validating docking protocol, combined with rigorous experimental validation, creates a powerful synergy that can significantly accelerate the journey from a promising thiophene scaffold to a clinically effective drug.
References
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. (2022). Clinical Pharmacology and Toxicology, 6(4). [Link]
-
DrugBank. (Website). University of Alberta. [Link]
-
PDBsum. (Website). European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). [Link]
-
ResearchGate. (Discussion). What is the relationship between MMPBSA (or docking binding energy) and experimental IC50? [Link]
-
Abo-zeid, C. M., El-Sayed, I. H., El-Bendary, E. R., & Badria, F. A. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. International journal of molecular sciences, 14(4), 6736–6754. [Link]
-
Nekkaz, K., & Ismail, D. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. International Journal of Computer Applications, 87(1), 27-33. [Link]
-
Scribd. (Document). Autodock_Vina Protocol. [Link]
-
Wang, J. C., & docking_sel, L. C. (2016). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. Journal of computer-aided molecular design, 30(9), 771–782. [Link]
-
ResearchGate. (Figure). Molecular docking and SPR validation of cap interactions with key targets. [Link]
-
Abo-zeid, C. M., El-Sayed, I. H., El-Bendary, E. R., & Badria, F. A. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. International journal of molecular sciences, 14(4), 6736–6754. [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
El-Sayed, M. T., Al-Malki, A. L., & El-Gamal, M. I. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules (Basel, Switzerland), 29(18), 4309. [Link]
-
Kasprzak, A., & Konc, J. (2021). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International journal of molecular sciences, 22(16), 8757. [Link]
-
Kramer, C., Gedeck, P., & Lewis, R. A. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of chemical information and modeling, 63(13), 3939–3944. [Link]
-
Biotecnika. (2024, December 4). What is DrugBank Database? How To Use It For Your Research? A Step-by-Step Guide for Beginners [Video]. YouTube. [Link]
-
Database Commons. (Website). PDBsum. [Link]
-
Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules (Basel, Switzerland), 20(7), 13384–13402. [Link]
-
Salo-Ahen, O. M. H., Alanko, I., & Vainio, M. J. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of computer-aided molecular design, 31(1), 1–15. [Link]
-
Lab Manager. (Article). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]
-
RCSB PDB. (Website). Homepage. [Link]
-
Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Wilson, A., Knox, C., Liu, Y., Djoumbou, Y., Mandal, R., Aziat, F., Dong, E., Bouatra, S., Sinelnikov, I., Arndt, D., Xia, J., Liu, P., Yallou, F., Bjorndahl, T., Perez-Pineiro, R., … Scalbert, A. (2024). DrugBank 6.0: the DrugBank Knowledgebase for 2024. Nucleic acids research, 52(D1), D1245–D1255. [Link]
-
The Scripps Research Institute. (Tutorial). AutoDock Vina. [Link]
-
ResearchGate. (Discussion). What's the relation between the IC50 value and the goldscore function (docking)? [Link]
-
Ghiulai, R. M., Găvan, A., Scurtu, M. R., Oniga, S. D., Vodnar, D. C., & Oniga, O. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (Basel, Switzerland), 22(9), 1499. [Link]
-
Florida International University. (PDF). FIU Docking Tutorial. [Link]
-
Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins, 56(2), 235–249. [Link]
-
Nicoya Lifesciences. (Article). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]
-
Yuliani, S. H., & Lestari, P. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 1-6. [Link]
-
Database Commons. (Website). DrugBank. [Link]
-
Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, S., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in biochemical sciences, 22(12), 488–490. [Link]
-
ChemHelp ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]
-
National Library of Medicine. (Website). DRUGBANK Source Information. [Link]
-
Lee, H., & Im, W. (2018). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. Journal of chemical information and modeling, 58(1), 183–193. [Link]
-
bio.tools. (Website). PDBsum Generate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 9. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. DrugBank - Wikipedia [en.wikipedia.org]
- 12. PDBsum1 home page [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening [mdpi.com]
- 16. binf.gmu.edu [binf.gmu.edu]
- 17. rcsb.org [rcsb.org]
- 18. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. nicoyalife.com [nicoyalife.com]
A Symbiotic Approach to Purity: Verifying Compound Integrity with HPLC and Elemental Analysis
In the rigorous landscape of pharmaceutical development and chemical research, establishing the purity of a compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. While numerous analytical techniques can probe a compound's identity, a truly comprehensive purity assessment relies on a multi-faceted, orthogonal approach. This guide provides an in-depth comparison of two cornerstone techniques: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA). We will explore their fundamental principles, practical applications, and, most importantly, their synergistic relationship in providing an unimpeachable confirmation of compound purity.
The Orthogonal Philosophy: A Foundation of Trust
The core principle of a robust purity analysis is the use of orthogonal methods—techniques that measure the same attribute (purity) through completely different physical or chemical principles.[1] This approach minimizes the risk of systematic errors or biases inherent in any single technique, thereby enhancing the overall accuracy and confidence in the results.[2] HPLC and Elemental Analysis epitomize this philosophy. HPLC separates and quantifies molecularly distinct impurities, while Elemental Analysis assesses the bulk elemental composition against its theoretical formula. An impurity invisible to one method is often readily detected by the other, creating a powerful, self-validating system.
Section 1: High-Performance Liquid Chromatography (HPLC) — The Separation Specialist
HPLC is the workhorse of purity determination, renowned for its high resolution and sensitivity in separating a parent compound from its structurally similar organic impurities.[3]
The Principle of Separation
At its core, HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[4][5] Molecules are passed through the column under high pressure, and their travel time, or "retention time," is dictated by their chemical interactions (e.g., polarity, size, charge) with the stationary phase.[5][6] A detector at the column's exit records the signal of each eluting component, generating a chromatogram where each peak represents a different compound.[4]
Purity is most commonly calculated using the area percent method, where the area of the main compound's peak is divided by the total area of all peaks in the chromatogram.[7]
Expertise in Practice: Method Development Insights
A successful HPLC purity analysis hinges on a well-developed, stability-indicating method—one that can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[8]
-
Column & Mobile Phase Selection: The choice of stationary phase (column) and mobile phase is the most critical decision. For many small organic molecules, a non-polar C18 (octadecylsilyl) column is the standard starting point, operating in "reversed-phase" mode. The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. The causality here is polarity matching: by gradually increasing the organic solvent concentration (a gradient elution), we can progressively elute compounds of increasing non-polarity, ensuring sharp peaks and good resolution.[6]
-
Detector Choice: The UV-Visible detector is the most common choice for pharmaceutical analysis, as most drug molecules contain a chromophore (a part of the molecule that absorbs UV or visible light).[6] However, for compounds lacking a chromophore, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are necessary.
Experimental Protocol: A Validated HPLC Purity Workflow
This protocol outlines a typical workflow for determining the purity of a new chemical entity (NCE) in compliance with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[9]
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve a reference standard of the compound in a suitable diluent to a known concentration (e.g., 1.0 mg/mL).
-
Prepare the test sample at the same concentration. The choice of diluent is critical; it must completely dissolve the sample and be compatible with the mobile phase to ensure good peak shape.
-
-
Chromatographic System Setup:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (a common starting point).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for basic compounds).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a wavelength of maximum absorbance for the main compound.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes to elute a wide range of potential impurities.
-
-
System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified. This involves multiple injections of the reference standard to check for:
-
Repeatability: The relative standard deviation (RSD) of peak areas should be low (typically <2.0%).[10]
-
Peak Tailing: Tailing factor should be close to 1 (typically <1.5) to ensure symmetrical peaks.
-
Resolution: If known impurities are available, the resolution between the main peak and the impurity peak must be adequate (typically >2.0).[7]
-
-
Analysis & Data Processing:
-
Inject a blank (diluent), followed by the reference standard, and then the test sample.
-
Integrate all peaks in the chromatogram, from the solvent front to the end of the run.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100[7]
-
-
Visualization: HPLC Purity Analysis Workflow
Caption: A streamlined workflow for HPLC purity determination.
Section 2: Elemental Analysis (EA) — The Compositional Arbiter
Elemental Analysis is a powerful, bulk characterization technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample.[11][12] Its utility in purity assessment is fundamental: a pure compound will have an elemental composition that precisely matches its theoretical formula.
The Principle of Combustion
Modern EA is typically performed via combustion analysis.[12] A small, precisely weighed amount of the sample is combusted in a furnace at high temperatures (typically >900°C) in the presence of oxygen.[13] This process quantitatively converts the elements into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, nitrogen to N₂). These gases are then separated and measured by detectors, such as a thermal conductivity detector. The instrument's software then calculates the percentage by weight of each element in the original sample.
Expertise in Practice: Why EA is Uniquely Powerful
While HPLC is superb for detecting organic impurities, it has blind spots that EA effectively covers.
-
Detecting Non-UV Active Impurities: EA can reveal the presence of impurities that are invisible to UV detectors. A classic example is the presence of inorganic salts (e.g., NaCl) or residual non-UV active solvents. These impurities add mass to the sample but do not contain carbon or hydrogen in the same ratio as the API, thus skewing the elemental percentages away from the theoretical values.[14]
-
Confirming Hydration State: Many crystalline compounds incorporate water or solvent molecules into their lattice. EA is an excellent tool for confirming the correct hydration or solvation state, which is critical for accurate molecular weight determination and subsequent dosing.
-
The 0.3% Rule: In synthetic chemistry, a result is generally considered to confirm the compound's purity and identity if the experimentally determined mass percentages for C, H, and N are within ±0.3% of the theoretical values.[12]
Experimental Protocol: A Self-Validating EA Workflow
-
Sample Preparation:
-
The sample must be homogenous and thoroughly dried to remove any adsorbed atmospheric moisture, unless a specific hydrate is being analyzed.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified, high-purity standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
-
Analysis:
-
Run a blank (empty capsule) to establish the baseline.
-
Analyze the calibrated standard to confirm the instrument is performing correctly.
-
Analyze the test sample in triplicate to ensure precision.
-
-
Data Interpretation:
-
Calculate the theoretical mass percentages of C, H, and N from the compound's molecular formula.
-
Compare the average experimental values from the triplicate analysis to the theoretical values.
-
The deviation for each element should ideally be less than 0.3%.
-
Visualization: Elemental Analysis Workflow
Caption: Workflow for purity verification via Elemental Analysis.
Section 3: Comparative Analysis — HPLC vs. Elemental Analysis
The true power of these techniques emerges when they are used in concert. A compound that appears "pure" by HPLC could fail EA, and vice-versa, each result providing a critical piece of the purity puzzle.
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Principle | Chromatographic separation based on molecular interactions.[4] | Combustion and detection of constituent elements.[13] |
| Purity Metric | Relative peak area of the main component vs. impurities.[7] | Correspondence of experimental vs. theoretical elemental composition.[15] |
| Primary Target | Organic, process-related, and degradation impurities.[16] | Bulk composition, inorganic impurities, hydration/solvation state.[14] |
| Key Strength | High resolution for separating structurally similar compounds. | Detects impurities invisible to HPLC (e.g., salts, water).[14] |
| Key Limitation | May not detect non-chromophoric or non-volatile impurities. | Insensitive to isomeric impurities; provides no info on impurity identity. |
| Regulatory View | A primary method for purity testing and stability indication.[8][17] | A fundamental characterization test for new chemical entities.[14] |
Synergistic Case Study: Imagine a synthesized compound shows 99.8% purity by HPLC. However, the Elemental Analysis results show a carbon value that is 1.5% lower than theoretical and a hydrogen value that is 0.5% lower. This discrepancy strongly suggests the presence of a non-carbon-containing impurity, such as an inorganic salt from the final purification step, which would be completely invisible to the HPLC's UV detector. Without the EA data, the compound's purity would be significantly overestimated.
Conclusion: An Indispensable Partnership
In the pursuit of absolute compound purity, relying on a single analytical technique is a compromise. High-Performance Liquid Chromatography provides an unparalleled view of organic, separable impurities, while Elemental Analysis offers an unequivocal confirmation of the bulk elemental composition. Together, they form an orthogonal, symbiotic partnership that covers each other's intrinsic limitations. For researchers, scientists, and drug development professionals, adopting this dual-verification strategy is not just good practice—it is a commitment to scientific integrity, ensuring that the compound in the vial is precisely what it is intended to be.
References
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
United States Pharmacopeia. General Chapters: <471> Oxygen Flask Combustion. USP-NF. Available at: [Link]
-
Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Available at: [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]
- Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Li, Y., & Li, M. (2012). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]
-
United States Pharmacopeia. <233> Elemental Impurities—Procedures. USP-NF. Available at: [Link]
-
KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Available at: [Link]
- D'Souza, R., & D'Souza, R. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]
-
Elementar. Elemental analysis: operation & applications. Available at: [Link]
- International Journal of Research and Review. (2025).
-
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Available at: [Link]
- United States Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. USP-NF.
-
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available at: [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available at: [Link]
- United States Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. USP-NF.
- Koivula, T., et al. (1997). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. PubMed.
-
Wikipedia. Elemental analysis. Available at: [Link]
-
Cygnus Technologies. Orthogonal Methods. Available at: [Link]
- Schug, K. A., & Wahab, M. F. (2018). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- United States Pharmacopeia.
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]
- IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
Sources
- 1. fluidimaging.com [fluidimaging.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 5. jascoinc.com [jascoinc.com]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. torontech.com [torontech.com]
- 8. usp.org [usp.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Elemental analysis: operation & applications - Elementar [elementar.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. uspbpep.com [uspbpep.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. study.com [study.com]
- 16. ikev.org [ikev.org]
- 17. ICH Official web site : ICH [ich.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
